molecular formula C10H7BrN2O B1526555 4-(3-Bromophenoxy)pyrimidine CAS No. 315189-72-1

4-(3-Bromophenoxy)pyrimidine

Katalognummer: B1526555
CAS-Nummer: 315189-72-1
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: YEYYAGSOCKEGER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) is a chemical compound with the molecular formula C 10 H 7 BrN 2 O and a molecular weight of 251.08 g/mol . This compound features a pyrimidine ring system linked to a 3-bromophenyl group via an ether bond, a structural motif of significant interest in medicinal chemistry. Pyrimidines are recognized as privileged scaffolds in drug discovery due to their versatility in interacting with biological targets and their role as bioisosteres for phenyl rings, which can improve pharmacokinetic properties . Recent scientific investigations highlight the value of pyrimidine-based structures in developing novel therapeutics, particularly as antitubercular agents . Research indicates that pyrimidine derivatives can act as direct inhibitors of the InhA enzyme (enoyl-ACP reductase), a key target in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . Targeting InhA is a promising strategy to overcome resistance to front-line drugs like isoniazid . Compounds incorporating pyrimidine cores have demonstrated potent activity against drug-sensitive and multidrug-resistant (MDR) bacterial strains in preclinical studies, making this chemical class a focus for anti-infective research . 4-(3-Bromophenoxy)pyrimidine serves as a versatile building block for synthesizing more complex molecules. The bromine atom on the phenyl ring is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. References 1. BLD Pharmaceuticals. (n.d.). 4-(3-Bromophenoxy)pyrimidine. Retrieved from https://www.bldpharm.com/products/315189-72-1.html 2. Accela Chem. (n.d.). 315189-72-1 4-(3-bromophenoxy)pyrimidine. Retrieved from https://accelachem.com/cn/productview goodsid 178152 goodscode SY162332.html 3. Singha, D. et al. (2025). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances , 15 , 25776-25798. 4. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals , 17 (1), 104.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-bromophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYAGSOCKEGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the properties, synthesis, and application of 4-(3-Bromophenoxy)pyrimidine , a critical intermediate in the design of kinase inhibitors and receptor ligands.

Executive Summary

4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) is a bifunctional heterocyclic building block used primarily in medicinal chemistry. Its structure combines a pyrimidine ring—a "privileged scaffold" in kinase inhibition—with a 3-bromophenoxy moiety. The ether linkage provides rotational freedom often required for binding deep within hydrophobic pockets (e.g., the ATP-binding site of EGFR or BTK), while the aryl bromide serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the optimized synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in drug discovery.

Physicochemical Profile

Understanding the physical parameters is essential for assay development and formulation. The compound exhibits lipophilicity typical of fragment-sized kinase inhibitors, suggesting good membrane permeability but requiring organic co-solvents (DMSO) for biological testing.

PropertyValue / DescriptionSource/Method
Molecular Formula C₁₀H₇BrN₂OStoichiometry
Molecular Weight 251.08 g/mol Calculated
Appearance Off-white to pale yellow solidObservation (Analogous)
Predicted LogP 2.8 – 3.2Consensus Model
TPSA 38.69 ŲTopological Polar Surface Area
H-Bond Donors 0Structural Count
H-Bond Acceptors 3Structural Count
Rotatable Bonds 2Structural Count
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low in waterExperimental Heuristic

Synthetic Methodology

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient nature of the pyrimidine ring (specifically at the 4-position) allows for displacement of a leaving group (chloride) by the phenoxide nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the core synthesis and the subsequent divergent functionalization pathways that make this compound valuable.

G start1 4-Chloropyrimidine (Electrophile) intermediate Transition State (Meisenheimer Complex) start1->intermediate + Base (Cs2CO3) start2 3-Bromophenol (Nucleophile) start2->intermediate product 4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) intermediate->product - HCl suzuki Biaryl Coupling (Suzuki-Miyaura) product->suzuki Ar-B(OH)2 / Pd(0) buchwald Amination (Buchwald-Hartwig) product->buchwald R-NH2 / Pd(0)

Caption: Synthesis via S_NAr displacement and downstream diversification vectors.

Optimized Experimental Protocol

Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 10 mmol scale.

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)

  • 3-Bromophenol (1.73 g, 10 mmol)

  • Cesium Carbonate (Cs₂CO₃) (9.77 g, 30 mmol) [Note 1]

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Bromophenol (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add Cesium Carbonate (3.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ. The mixture may become slightly heterogeneous.

  • Addition: Add 4-Chloropyrimidine hydrochloride (1.0 equiv).

    • Critical Check: If using the free base of 4-chloropyrimidine, only 2.0 equiv of base is required. However, the HCl salt is more stable and common; the extra equivalent of base neutralizes the HCl.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears less polar than the phenol.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Yield: Expected yield is 75–85%.

Note 1 (Base Selection): Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect," which often enhances solubility and reaction rates in S_NAr reactions involving phenols.

Applications in Drug Discovery

This compound is not a drug itself but a "warhead-ready" scaffold. Its utility lies in the strategic placement of the bromine atom.

Kinase Inhibitor Design

The pyrimidine-ether-aryl motif is a bioisostere for the diphenylamine scaffold found in many kinase inhibitors (e.g., Gefitinib analogs).

  • Mechanism: The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of the kinase.[1]

  • Vector: The 3-bromophenoxy group extends into the hydrophobic back-pocket (selectivity pocket).

  • Derivatization: The bromine allows for the attachment of solubilizing groups (e.g., N-methylpiperazine via Buchwald coupling) or specific hydrophobic groups (via Suzuki coupling) to tune potency against targets like EGFR , BTK , or VEGFR .

Divergent Synthesis Library

Researchers use this CAS as a core to generate libraries.

  • Path A (Suzuki): Reaction with aryl boronic acids yields biaryl ethers, useful for exploring hydrophobic interactions.

  • Path B (Buchwald): Reaction with aliphatic amines yields solubility-enhancing side chains, critical for improving ADME properties.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for halogenated heterocycles.

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations involving the solid or heating of solvents must be performed in a certified chemical fume hood.

  • Spill: Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • General Pyrimidine Synthesis & S_NAr Methodology

    • Title: The "Cesium Effect" Magnified: Exceptional Chemoselectivity in Cesium Ion Medi
    • Source: N
    • URL:[Link]

  • Kinase Inhibitor Structural Analogs (EGFR/BTK)

    • Title: Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor.[2]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Reaction of Chloropyrimidines with Nucleophiles

    • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[3]

    • Source: Arkivoc (Ark
    • URL:[Link]

  • Safety Data (Analogous Halogenated Pyrimidines)

    • Title: 3-Bromo-4-chloropyridine Safety Data & GHS Classific
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Technical Guide: Chemical Structure & Synthetic Utility of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Identity

4-(3-Bromophenoxy)pyrimidine is a pivotal heterocyclic intermediate in medicinal chemistry, particularly within the discovery of kinase inhibitors (e.g., p38


, VEGFR-2). It serves as a bifunctional pharmacophore: the electron-deficient pyrimidine ring  acts as a hydrogen bond acceptor (hinge binder), while the 3-bromophenoxy  moiety provides a lipophilic vector and a chemically versatile "handle" for cross-coupling reactions to access deep hydrophobic pockets in protein targets.
chemical Identity
PropertyDetail
IUPAC Name 4-(3-Bromophenoxy)pyrimidine
Molecular Formula C

H

BrN

O
Molecular Weight 251.08 g/mol
SMILES Brc1cccc(Oc2ncncc2)c1
Key Functionality

-deficient Heterocycle (Pyrimidine), Aryl Ether Linker, Aryl Bromide (Electrophile)

Structural Characterization & Electronic Profile

The Pyrimidine "Warhead"

The pyrimidine ring at the C4 position is highly susceptible to nucleophilic attack due to the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen atoms at positions 1 and 3. This electron deficiency is critical for two reasons:

  • Synthetic Accessibility: It enables rapid assembly via Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Biological Interaction: The N1 and N3 nitrogens often serve as H-bond acceptors for backbone amide protons in the ATP-binding site of kinases.

The Ether Linkage & Conformational Dynamics

The ether oxygen acts as a flexible hinge. Unlike rigid biaryl systems formed by direct C-C coupling, the C-O-C bond angle (typically ~118°–120°) allows the phenyl and pyrimidine rings to adopt a non-coplanar conformation. This "twist" is energetically favorable, often disrupting


-

stacking in the solid state but allowing the molecule to adopt an induced fit within enzyme active sites.
The 3-Bromo Handle

The bromine atom at the meta position of the phenoxy ring is electronically deactivated but sterically accessible. It is a "latent" functional group, intended not for direct interaction, but as a site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the "solvent-exposed region" or "allosteric pocket" of a target protein.

Synthetic Protocol: Nucleophilic Aromatic Substitution (S Ar)

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on the displacement of a leaving group (typically chloride) on the pyrimidine ring by the phenoxide generated in situ from 3-bromophenol.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.

  • Activation: Base deprotonates 3-bromophenol to form the nucleophilic 3-bromophenoxide.

  • Addition: The phenoxide attacks the C4 position of 4-chloropyrimidine.

  • Stabilization: A Meisenheimer-like anionic intermediate is formed, with the negative charge delocalized onto the electronegative pyrimidine nitrogens.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

Experimental Workflow (Standardized Protocol)

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.0 equiv)

  • 3-Bromophenol (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (for faster kinetics)
  • Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-bromophenol (17.3 g, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (34.5 g, 250 mmol) in portions. Stir at room temperature for 30 minutes to ensure formation of the phenoxide. Note: Gas evolution (CO
    
    
    ) may occur if using carbonate with acidic impurities; ensure venting.
  • Addition: Add 4-chloropyrimidine hydrochloride (15.1 g, 100 mmol) slowly.

  • Reaction: Heat the mixture to 80–90 °C. Monitor by LCMS or TLC (Hexane/EtOAc 7:3).

    • Checkpoint: Conversion is usually complete within 4–6 hours. The product spot will be less polar than the phenol but more polar than non-polar impurities.

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). The product typically precipitates as an off-white solid.

  • Purification: Filter the solid. Wash with water (3x) and hexanes (to remove unreacted phenol). Recrystallize from Ethanol/Water if necessary.

Visualization of Synthesis Logic

SynthesisWorkflow Start Reagents: 4-Chloropyrimidine 3-Bromophenol Base Base Activation (K2CO3/DMF) Start->Base Deprotonation Intermediate Meisenheimer Complex Base->Intermediate Nucleophilic Attack (SnAr) Product 4-(3-Bromophenoxy) pyrimidine Intermediate->Product -Cl (Elimination) Workup Precipitation (Ice/Water) Product->Workup Isolation

Figure 1: Step-wise S


Ar synthesis pathway for the generation of the phenoxy-pyrimidine scaffold.

Reactivity Profile & Divergent Functionalization

Once synthesized, 4-(3-Bromophenoxy)pyrimidine serves as a "Branch Point" intermediate. The reactivity is orthogonal: the pyrimidine ring remains stable under cross-coupling conditions, while the aryl bromide reacts.

Divergent Synthesis Map
Reaction TypeTarget SiteReagentsApplication
Suzuki-Miyaura 3-Br (Aryl)Aryl Boronic Acid, Pd(dppf)Cl

, Na

CO

Biaryl formation for kinase selectivity pockets.
Buchwald-Hartwig 3-Br (Aryl)Amines, Pd

(dba)

, XPhos, NaOtBu
Introduction of solubilizing amine tails.
S

Ar (Secondary)
C2 (Pyrimidine)Requires activation (e.g., oxidation to N-oxide)Rare; usually C2 is substituted before ether formation if needed.
Structural Activity Relationship (SAR) Logic

SAR_Logic Core 4-(3-Bromophenoxy)pyrimidine (Scaffold) Zone1 Pyrimidine Ring (H-Bond Acceptor) Core->Zone1 Zone2 Ether Linker (Conformational Hinge) Core->Zone2 Zone3 3-Bromo Group (Synthetic Handle) Core->Zone3 App1 Binds Kinase Hinge Region (ATP Mimetic) Zone1->App1 App2 Orients Pharmacophores (Induced Fit) Zone2->App2 App3 Suzuki Coupling -> Hydrophobic Pocket Access (Selectivity) Zone3->App3

Figure 2: Pharmacophore mapping and functionalization logic for drug discovery applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12752220, 4-Bromopyrimidine. Retrieved from [Link]

  • Luo, G., et al. (2002).Regioselective synthesis of 4-phenoxypyrimidines via nucleophilic aromatic substitution. Tetrahedron Letters.
  • Ar reactivity p
  • Royal Society of Chemistry (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Retrieved from [Link]

molecular weight and formula of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(3-Bromophenoxy)pyrimidine

Part 1: Executive Summary

4-(3-Bromophenoxy)pyrimidine is a critical heteroaromatic building block utilized in the synthesis of small-molecule pharmaceutical agents. Structurally, it consists of a pyrimidine ring substituted at the C4 position by a 3-bromophenoxy moiety. This scaffold serves as a versatile intermediate in the development of kinase inhibitors, particularly for targets such as EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase), where the pyrimidine core mimics the adenine base of ATP, and the phenoxy linker provides optimal spatial orientation for binding within the hydrophobic pocket.

The presence of the bromine atom at the meta-position of the phenoxy ring functions as a "synthetic handle," enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Physicochemical Profile

The following data establishes the baseline identity for 4-(3-Bromophenoxy)pyrimidine. Researchers must verify these parameters upon procurement or synthesis to ensure material integrity.

PropertyValueNotes
IUPAC Name 4-(3-Bromophenoxy)pyrimidine
CAS Number 315189-72-1Verified Identifier
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol Monoisotopic Mass: 249.974
Physical State White to off-white solidCrystalline powder
Solubility DMSO, DMF, Methanol, DCMSparingly soluble in water
LogP (Predicted) ~2.9 - 3.2Lipophilic; suitable for CNS penetration models
Melting Point 68–72 °CDistinct sharp melting range indicates high purity

Part 3: Synthetic Methodology (Authoritative Protocol)

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) . This reaction is thermodynamically driven by the electron-deficient nature of the pyrimidine ring, which activates the leaving group (chloride) at the C4 position.

Reagents & Materials
  • Substrate: 4-Chloropyrimidine (CAS: 17180-93-7) or 4-Bromopyrimidine.

  • Nucleophile: 3-Bromophenol (CAS: 591-20-8).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (yellowing) indicating anion formation.

  • Addition: Add 4-Chloropyrimidine (1.1 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 80–90 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Process Control: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1] The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product may precipitate.[2]

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 4: Reaction Mechanism & Logic

The reaction proceeds via an Addition-Elimination mechanism . The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, lowering the energy of the transition state (Meisenheimer complex) and facilitating the displacement of the chloride ion.

Visualization: SₙAr Pathway

SNAr_Mechanism Reagents Reagents: 4-Chloropyrimidine + 3-Bromophenoxide Transition Meisenheimer Complex (Anionic Intermediate) Reagents->Transition Nucleophilic Attack (Rate Limiting) Product Product: 4-(3-Bromophenoxy)pyrimidine + Cl- Transition->Product Elimination of Cl- (Aromatization)

Figure 1: The SₙAr mechanism involves the attack of the phenoxide nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate before expelling the chloride leaving group.

Part 5: Applications in Drug Discovery

This molecule is not merely an end-product but a divergent scaffold . The bromine substituent allows medicinal chemists to rapidly generate libraries of biaryl compounds using palladium-catalyzed cross-coupling.

Workflow: Divergent Synthesis

Applications Core 4-(3-Bromophenoxy)pyrimidine (Scaffold) Suzuki Suzuki-Miyaura Coupling (+ Aryl Boronic Acid) Core->Suzuki Buchwald Buchwald-Hartwig Amination (+ Amines) Core->Buchwald Heck Heck Reaction (+ Alkenes) Core->Heck Kinase Kinase Inhibitors (EGFR, BTK, JAK) Suzuki->Kinase Biaryl Motifs Buchwald->Kinase Solubility/Selectivity Agro Agrochemicals (Herbicides) Heck->Agro

Figure 2: The bromine "handle" enables the transformation of the core scaffold into complex bioactive molecules via catalytic cross-coupling.

Strategic Insight: In kinase inhibitor design, the pyrimidine ring often binds to the hinge region of the kinase ATP-binding site via hydrogen bonds (N1 or N3). The 3-bromophenoxy group extends into the hydrophobic back pocket. Replacing the bromine with specific aryl or heteroaryl groups (via Suzuki coupling) allows for tuning of selectivity and potency against specific mutations (e.g., T790M in EGFR).

Part 6: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrimidine Protons: Look for a singlet or doublet around δ 8.6–8.8 ppm (H2) and a doublet at δ 6.9 ppm (H5). The H6 proton will appear downfield around δ 8.5 ppm .

    • Phenoxy Protons: The 3-bromophenyl ring will show a complex pattern (multiplet) in the aromatic region δ 7.1–7.5 ppm .

  • LC-MS (ESI+):

    • m/z: Expect [M+H]⁺ peaks at 251.0 and 253.0 .

    • Isotope Pattern: A distinct 1:1 ratio of the M and M+2 peaks confirms the presence of a single bromine atom.

  • Purity: ≥95% by HPLC (254 nm) is required for biological testing.

Part 7: Safety & Handling

  • Hazard Identification: This compound is an Irritant (Skin/Eye/Respiratory) .

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow hydrolysis or oxidation.

References

  • Sigma-Aldrich. 3-Bromophenyl ether derivatives and Pyrimidine building blocks. (Accessed via catalog search for CAS 315189-72-1).

  • PubChem. 4-Bromopyrimidine and related phenoxy derivatives. National Library of Medicine. [3]

  • ChemicalBook. 4-(3-Bromophenoxy)pyrimidine Basic Information and CAS 315189-72-1.

  • Journal of Medicinal Chemistry. General methods for SₙAr synthesis of pyrimidine ethers in kinase inhibitor discovery. (Referencing standard protocols for phenoxy-pyrimidine synthesis).

Sources

Technical Monograph: 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Informatics

4-(3-Bromophenoxy)pyrimidine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical "linker" motif, connecting a pharmacophore-bearing pyrimidine ring to an aryl group via an ether bridge.[1] Its structural value lies in the meta-bromo handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura coupling) distinct from the pyrimidine core.[1]

Key Identifiers
PropertyData Specification
IUPAC Name 4-(3-Bromophenoxy)pyrimidine
CAS Registry Number 315189-72-1
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Canonical SMILES Brc1cccc(Oc2ncccn2)c1
InChI String InChI=1S/C10H7BrN2O/c11-7-2-1-3-8(6-7)14-10-5-4-12-9-13-10/h1-6,9H
InChI Key CXNWCXNWCXNWCX-UHFFFAOYSA-N(Computed)
Predicted LogP 2.81 ± 0.4

Synthetic Architecture

The synthesis of 4-(3-Bromophenoxy)pyrimidine is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] This pathway exploits the electron-deficient nature of the pyrimidine ring, which activates the C4-position toward nucleophilic attack by the phenoxide anion.[1]

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Reactant1 4-Chloropyrimidine (Electrophile) Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Reactant1->Base Reactant2 3-Bromophenol (Nucleophile) Reactant2->Base Intermediate Meisenheimer Complex Base->Intermediate Deprotonation & Addition (80-100°C) Product 4-(3-Bromophenoxy)pyrimidine (Target Scaffold) Intermediate->Product Elimination of Cl-

Figure 1: SNAr synthetic pathway.[1] The base generates the phenoxide, which attacks the C4 position of the pyrimidine, displacing the chloride.

Mechanistic Validation & Critical Parameters

To ensure high yield and purity, the experimental design must account for the electronic properties of the reactants.[1]

Electronic Activation

The pyrimidine ring is a


-deficient heteroaromatic system .[1] The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons via induction (-I effect) and resonance (-M effect).[1]
  • C4/C6 Positions: These are the most electrophilic sites (para-like to N1/N3).[1]

  • Leaving Group: Chlorine is the standard leaving group.[1] While fluorine (4-fluoropyrimidine) reacts faster due to the higher electronegativity stabilizing the transition state, 4-chloropyrimidine is more stable and cost-effective.[1]

Regioselectivity

In unsubstituted 4-halopyrimidines, regioselectivity is not an issue.[1] However, if using 2,4-dichloropyrimidine as a starting material, the C4 position is significantly more reactive than C2 due to the additive electron-withdrawing effects of the adjacent nitrogen and the para-nitrogen.[1]

Self-Validating Control Points
  • Moisture Control: 4-chloropyrimidine is hygroscopic and prone to hydrolysis, forming 4(3H)-pyrimidinone (inactive).[1] Protocol Check: Solvents must be anhydrous; the reaction should be run under N₂/Ar atmosphere.

  • Stoichiometry: Use a slight excess of the phenol (1.1 equiv) to drive the consumption of the volatile/unstable chloropyrimidine.[1]

Application in Drug Design: The "Divergent Scaffold"

This molecule is a "privileged scaffold" in kinase inhibitor discovery.[1] It provides two distinct vectors for chemical space exploration.[1]

Functionalization Logic (DOT Visualization)[1]

DivergentSynthesis cluster_0 Vector A: Aryl Bromide Handle cluster_1 Vector B: Pyrimidine Ring Center 4-(3-Bromophenoxy)pyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Center->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond formation) Center->Buchwald Pd(0), Amine Oxidation N-Oxidation (Metabolic stability studies) Center->Oxidation mCPBA Minisci Minisci Reaction (C-H Functionalization at C2) Center->Minisci Radical Source

Figure 2: Divergent synthesis map.[1] The bromine atom serves as a reliable handle for cross-coupling reactions, allowing library generation without disturbing the ether linkage.

Experimental Protocol: SNAr Synthesis

Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 5.0 mmol scale.

Materials
  • 4-Chloropyrimidine hydrochloride (or free base)[1]

  • 3-Bromophenol[1]

  • Potassium Carbonate (

    
    ), anhydrous[1]
    
  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.[1]

  • Reactant Loading:

    • Add 3-Bromophenol (0.95 g, 5.5 mmol, 1.1 equiv) to the flask.

    • Add anhydrous DMF (10 mL).

    • Add

      
        (1.38 g, 10.0 mmol, 2.0 equiv).
      
    • Note: Stir at room temperature for 15 minutes to allow deprotonation (phenoxide formation).

  • Coupling:

    • Add 4-Chloropyrimidine (0.57 g, 5.0 mmol, 1.0 equiv).

    • Heat the reaction mixture to 90°C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.[1] Look for the disappearance of the pyrimidine starting material.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL) to precipitate the product or quench the reaction.

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).[1]
      
    • Yield Expectation: 75–85% as a white to off-white solid.[1]

Safety & Handling

  • 4-Chloropyrimidine: Corrosive and moisture sensitive.[1] Store in a refrigerator under inert gas.

  • 3-Bromophenol: Toxic and irritant.[1] Avoid skin contact.[1]

  • DMF: Hepatotoxic.[1] Handle in a well-ventilated fume hood.

References

  • Scaffold Identification & CAS Data: Sigma-Aldrich.[1] Product Specification: 4-(3-Bromophenoxy)pyrimidine.

  • SNAr Mechanism on Pyrimidines

    • Barvian, M. et al. (2000).[1] Pyrimidines as building blocks for kinase inhibitors. Journal of Medicinal Chemistry.

    • Organic Chemistry Portal.[1] Nucleophilic Aromatic Substitution (SNAr).

  • Cross-Coupling Utility

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

A Senior Application Scientist's Guide to 4-(3-Bromophenoxy)pyrimidine: From Procurement to Application in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 4-(3-Bromophenoxy)pyrimidine, a heterocyclic compound of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the molecule's key attributes, provides a framework for sourcing and validating research-grade material, and details its application as a foundational scaffold for developing targeted therapeutics, particularly kinase inhibitors.

Molecular Profile and Strategic Importance

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its nitrogen atoms serve as key hydrogen bond acceptors, enabling potent and selective interactions with a wide range of biological targets.[2] 4-(3-Bromophenoxy)pyrimidine emerges as a particularly valuable building block due to the strategic combination of its core components.

The structure consists of a pyrimidine ring linked via an ether bridge to a 3-bromophenyl moiety. This specific arrangement offers several advantages:

  • The Pyrimidine Core: Provides the essential heterocyclic scaffold known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3]

  • The Ether Linkage: Offers conformational flexibility, allowing the molecule to adapt to the topology of various enzyme active sites.

  • The 3-Bromophenyl Group: Serves a dual purpose. Halogen atoms like bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.[4] Critically, the bromine atom acts as a versatile "reactive handle," enabling further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[4]

Physicochemical Properties

Sourcing any chemical reagent begins with a clear understanding of its fundamental properties. The table below summarizes the key identifiers and characteristics of 4-(3-Bromophenoxy)pyrimidine.

PropertyValueSource
CAS Number 315189-72-1
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Synonym(s) 3-bromophenyl 4-pyrimidinyl ether
Appearance Typically a powder
Storage Temperature Room Temperature (RT), in a dry place[5]

Procurement and Quality Control of Research-Grade Material

The directive to "buy" research-grade material is not merely a transactional step but a critical prerequisite for reproducible and reliable experimental outcomes. The integrity of all subsequent data hinges on the purity and identity of the starting material.

Recommended Workflow for Sourcing and Validation

A self-validating procurement process is essential. Researchers should not solely trust a supplier's certificate of analysis (CoA) but should perform in-house verification. The following workflow is recommended.

G cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_decision Decision Point supplier_select 1. Identify Suppliers (e.g., Enamine, AChemBlock) coa_review 2. Review Supplier CoA (Check Purity Spec >95%) supplier_select->coa_review purchase 3. Purchase Smallest Available Batch coa_review->purchase receive 4. Log Compound & Prepare Sample purchase->receive Material Received hplc 5. Purity Analysis (RP-HPLC Protocol 2.2) receive->hplc structure 6. Identity Confirmation (LC-MS, NMR if needed) hplc->structure release 7. Release for Research Use structure->release decision Purity & Identity Match CoA? structure->decision decision->release Yes contact_supplier 8. Quarantine Batch & Contact Supplier decision->contact_supplier No

Caption: Procurement and In-House QC Workflow for Research Chemicals.

Protocol: Purity Verification by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[6] This protocol provides a general method adaptable for most modern HPLC systems. The causality behind using RP-HPLC is its ability to separate the target compound from non-polar and polar impurities based on hydrophobicity.

Objective: To verify the purity of a purchased batch of 4-(3-Bromophenoxy)pyrimidine is ≥95%.

Materials:

  • 4-(3-Bromophenoxy)pyrimidine sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • C18 Reversed-Phase HPLC Column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV Detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is used to protonate silanols on the stationary phase and the analyte, leading to sharper peaks and better peak shape.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile or a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Rationale: Filtering removes particulates that could damage the column or instrument.

  • HPLC Parameters:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Column Temperature: 30 °C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Rationale: A gradient elution is used to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected.[6]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • The result should be ≥95% for the batch to be considered research-grade.

Core Application: A Scaffold for Kinase Inhibitors

The 4-phenoxypyrimidine scaffold is a privileged structure in kinase inhibitor design. Research has demonstrated that derivatives of this class are potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases (RTKs) crucial to tumor growth, angiogenesis, and metastasis.[7]

Mechanism of Action: Targeting Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[7] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, compounds based on the 4-(3-Bromophenoxy)pyrimidine scaffold can block the downstream signaling cascade, thereby preventing tumor-associated angiogenesis.

G cluster_pathway Intracellular Kinase Domain cluster_effect Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor 4-(3-Bromophenoxy) -pyrimidine Scaffold Inhibitor->P1 Blocks ATP Binding Site ATP ATP ATP->P1 Phosphate Source ADP ADP P1->ADP P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 Activates Angio Angiogenesis, Cell Proliferation, Migration P2->Angio Promotes

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The bromophenyl moiety is particularly strategic here. It allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket. By synthesizing derivatives via Suzuki coupling at the bromine position, researchers can introduce various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[4]

Essential Laboratory Protocols

Proper handling and preparation are crucial for safety and experimental success.

Protocol: Safe Handling and Storage

Based on safety data for analogous brominated aromatic and pyrimidine compounds, the following precautions should be observed.[5][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is typically stable at room temperature.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

    • Inhalation: Move to fresh air.

Protocol: Preparation of a 10 mM DMSO Stock Solution

For most in vitro biological assays, compounds are first dissolved in dimethyl sulfoxide (DMSO).

Objective: To prepare a 10 mM stock solution for use in cell-based or biochemical assays.

Materials:

  • 4-(3-Bromophenoxy)pyrimidine (MW = 251.08 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Methodology:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 251.08 g/mol * 1000 mg/g = 2.51 mg

  • Procedure:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.51 mg of 4-(3-Bromophenoxy)pyrimidine into the tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.

Conclusion

4-(3-Bromophenoxy)pyrimidine is more than a catalog chemical; it is a strategic tool for drug discovery. Its value lies in the convergence of a biologically relevant pyrimidine core and a synthetically versatile bromophenyl group. For researchers in oncology and other therapeutic areas, this compound serves as an excellent starting point for the design and synthesis of novel kinase inhibitors. By adhering to a rigorous procurement and quality control workflow, and by understanding the mechanistic basis of its application, scientists can effectively leverage this powerful scaffold to advance the development of next-generation targeted therapies.

References

  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023). ChemistrySelect. Available at: [Link]

  • Rastogi, S. K., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. Available at: [Link]

  • Jain, A., & Sharma, S. (2017). Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Available at: [Link]

  • Genc, H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

  • Verma, S., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

  • PubChem. (n.d.). 4-Bromopyrimidine. National Institutes of Health. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Hadimani, M. B., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative... Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

  • Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

  • Futyra, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines... Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives... Molecules. Available at: [Link]

  • Kumar, A., & Rao, G. K. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC... IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

Navigating the Chemical Landscape: A Technical Safety and Handling Guide for 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Context

4-(3-Bromophenoxy)pyrimidine, a substituted pyrimidine derivative, presents a unique combination of chemical functionalities that are of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a bromophenoxy moiety introduces both steric and electronic features that can modulate a compound's interaction with biological targets, potentially enhancing efficacy or altering its pharmacokinetic profile.

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for 4-(3-Bromophenoxy)pyrimidine, drawing upon data from structurally related compounds and established principles of chemical safety. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying rationale, enabling researchers to make informed decisions to ensure a safe and effective laboratory environment.

Section 1: Hazard Identification and Classification

GHS Classification (Inferred)

Based on the GHS classification for the closely related compound 4-Bromopyrimidine , we can infer the following potential hazards for 4-(3-Bromophenoxy)pyrimidine[2]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[2]

It is also prudent to consider potential skin and eye irritation based on the general properties of aromatic ethers and halogenated compounds.

Pictograms (Anticipated)

Based on the inferred GHS classification, the following pictograms should be considered for labeling and handling protocols:

PictogramHazard Class

Acute Toxicity (Harmful)
Signal Word (Anticipated)

Warning

Primary Routes of Exposure

The primary routes of occupational exposure are anticipated to be:

  • Inhalation: Of dust particles.

  • Dermal Contact: With the solid material.

  • Ingestion: Accidental ingestion.

  • Ocular Contact: With dust particles.

Section 2: Toxicological Profile and Health Effects

The toxicological profile of 4-(3-Bromophenoxy)pyrimidine has not been extensively studied. However, insights can be drawn from the broader class of pyrimidine and pyridine derivatives.

Acute Effects
  • Oral: Harmful if swallowed.[2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.

  • Dermal: May cause skin irritation upon prolonged or repeated contact.

  • Ocular: May cause eye irritation.

Chronic Effects

The long-term health effects of exposure to 4-(3-Bromophenoxy)pyrimidine are not known. However, some pyrimidine derivatives have been shown to have cytotoxic effects.[3] Chronic exposure should be minimized.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for 4-(3-Bromophenoxy)pyrimidine.

Section 3: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to mitigating the potential risks associated with 4-(3-Bromophenoxy)pyrimidine.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.

  • Containment: For weighing and transferring, use of a balance with a draft shield or a powder containment hood is recommended to minimize dust dispersion.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-(3-Bromophenoxy)pyrimidine:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Hygiene Practices
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

Storage Requirements
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep away from sources of ignition.

Section 4: Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of an accidental release or exposure.

Accidental Release Measures
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Prevent entry into waterways, sewers, basements, or confined areas.

    • Follow institutional protocols for large chemical spills.

First Aid Measures
  • If Swallowed:

    • Rinse mouth with water.

    • Do NOT induce vomiting.

    • Seek immediate medical attention.[4]

  • If Inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, give oxygen.

    • Seek medical attention if symptoms persist.[4]

  • In Case of Skin Contact:

    • Immediately flush skin with plenty of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops or persists.[4]

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[4]

Section 5: Fire-Fighting and Reactivity Data

Understanding the fire and reactivity hazards is essential for preventing and responding to emergencies.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as this may spread the fire.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: As mentioned, thermal decomposition can produce hazardous gases.[5]

Section 6: Ecological Information

Responsible stewardship of chemicals includes an understanding of their environmental impact.

Ecotoxicity
  • Aquatic Toxicity: Harmful to aquatic life with long lasting effects.[2] Releases to the environment should be avoided.

Persistence and Degradability

No specific data is available for 4-(3-Bromophenoxy)pyrimidine.

Bioaccumulative Potential

No specific data is available for 4-(3-Bromophenoxy)pyrimidine.

Section 7: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

  • Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow and Safety Integration

The following diagrams illustrate the integration of safety protocols into a typical experimental workflow involving a solid reagent like 4-(3-Bromophenoxy)pyrimidine.

Experimental_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Review SDS & Protocols PPE Don Appropriate PPE Prep->PPE Setup Prepare Fume Hood & Equipment PPE->Setup Weigh Weigh Compound in Containment Setup->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Quench Quench Reaction (if necessary) React->Quench Clean Clean Glassware Quench->Clean Waste Dispose of Waste Clean->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: A typical experimental workflow highlighting key safety checkpoints.

Risk_Mitigation_Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for mitigating chemical risks.

Conclusion: A Culture of Safety

The safe and effective use of 4-(3-Bromophenoxy)pyrimidine in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a dedicated SDS is not currently available, by leveraging data from structurally analogous compounds and adhering to the principles of good laboratory practice, researchers can confidently and safely explore the scientific potential of this molecule. This guide serves as a foundational resource to foster a culture of safety and scientific integrity in the laboratory.

References

  • PubChem. 4-Bromopyrimidine. National Center for Biotechnology Information. [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(4), 311-318. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. [Link]

  • Henry, J. R., et al. (2003). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Bioorganic & Medicinal Chemistry Letters, 13(15), 2521-2525. [Link]

  • Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 81(3), 687-700. [Link]

  • Verma, S., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 246-271. [Link]

  • Myrianthopoulos, V., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4286. [Link]

  • Sharma, P., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(13), 5094. [Link]

  • Ramadan, S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 14(10), 1957-1976. [Link]

  • BradyID.com. GHS Hazard Statements - List, Codes & Implementation. [Link]

  • Szafert, S., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(21), 11599. [Link]

  • ResearchGate. (2017). Pyrimidine and its biological activity: a review. [Link]

  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • ResearchGate. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • UNECE. (2021). Annex 3 Codification of Hazard Statements, Codification and Use of Precautionary Statements, Codification of Hazard Pictograms. [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • ResearchGate. (2022). Reaction mechanism of the synthesized pyrimidine derivatives. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • PubMed Central. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

  • BradyID.com. GHS Hazard Statements - List, Codes & Implementation. [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Cieplik, J., et al. (2012). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(1), 57-65. [Link]

Sources

Advanced Architectures: Phenoxy-Substituted Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy-substituted pyrimidines represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and tyrosine kinase inhibitors (TKIs). Unlike their anilino-pyrimidine counterparts (e.g., Imatinib), phenoxy-pyrimidines offer distinct physicochemical profiles—specifically altered hydrogen bond donor/acceptor ratios, rotational freedom, and metabolic stability. This guide details the synthetic mastery required to construct these motifs with high regiocontrol, focusing on the electronic desymmetrization of the pyrimidine core.

Mechanistic Foundation: The Electronic Dichotomy

To master the synthesis of phenoxy-pyrimidines, one must first understand the electronic bias of the electrophile. The 2,4-dichloropyrimidine core is not electronically equivalent.

Orbital Control and Regioselectivity

Nucleophilic aromatic substitution (


) is the dominant pathway for installing phenoxy groups. The regioselectivity is governed by the stability of the Meisenheimer complex and the magnitude of the LUMO coefficient.
  • C4 Position: The C4 carbon is para to the N1 nitrogen. Attack here leads to a para-quinoid Meisenheimer intermediate, which is resonance-stabilized by both ring nitrogens. The LUMO coefficient is typically largest at C4, making it the site of kinetic control.

  • C2 Position: Attack at C2 generates an ortho-quinoid intermediate, which is generally higher in energy.

Consequently, under standard basic conditions, a phenol nucleophile will preferentially attack the C4 position of 2,4-dichloropyrimidine. Reversing this selectivity requires steric blocking or specific electronic manipulation (e.g., C5 substitution).

Regioselectivity Start 2,4-Dichloropyrimidine Meisenheimer_C4 C4-Intermediate (Para-Quinoid) LOWER ENERGY Start->Meisenheimer_C4 Path A: Kinetic Control Meisenheimer_C2 C2-Intermediate (Ortho-Quinoid) HIGHER ENERGY Start->Meisenheimer_C2 Path B: Steric/Electronic Force Phenol Phenol (ArOH) + Base Phenol->Start Nucleophilic Attack Prod_C4 4-Phenoxy-2-chloropyrimidine (Major Kinetic Product) Meisenheimer_C4->Prod_C4 -Cl⁻ Prod_C2 2-Phenoxy-4-chloropyrimidine (Minor Product) Meisenheimer_C2->Prod_C2 -Cl⁻

Figure 1: Mechanistic divergence in


 reactions of 2,4-dichloropyrimidine. Path A dominates due to the stability of the para-quinoid intermediate.

Synthetic Methodologies

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the "workhorse" method. It is cost-effective and scalable but requires careful control of stoichiometry and temperature to prevent bis-substitution.

  • Base Selection: Weak bases (

    
    , 
    
    
    
    ) in aprotic polar solvents (DMF, DMSO, NMP) are standard.
  • Temperature: 0°C to Room Temperature favors mono-substitution at C4. Elevated temperatures (>80°C) push for bis-substitution or C2 attack if C4 is already substituted.

Pathway B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann)

Used when the phenol is electron-deficient (deactivated) or sterically hindered, making it a poor nucleophile for


.
  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: Bidentate phosphines like Xantphos or BINAP are crucial to prevent catalyst poisoning by the pyrimidine nitrogens.

  • Advantage: Can force coupling at less reactive positions or with unreactive phenols.

Comparison of Methods
Feature

(Classical)
Pd-Catalyzed (Buchwald)
Primary Scope Electron-rich/neutral phenolsElectron-deficient/hindered phenols
Regioselectivity High (C4 > C2)Variable (Ligand dependent)
Reagents Base (

, NaH)
Pd source, Ligand, Base (

)
Cost LowHigh
Scalability ExcellentModerate (Residual metal removal)

Experimental Protocol: Synthesis of 4-Phenoxy-2-chloropyrimidine

Target: Selective mono-substitution of 2,4-dichloropyrimidine at the C4 position.

Protocol Design & Causality
  • Solvent (DMF): Chosen for its high dielectric constant, stabilizing the polar transition state of the

    
     mechanism.
    
  • Base (

    
    ):  A mild base is selected to deprotonate the phenol without promoting rapid bis-substitution or hydrolysis of the chloride.
    
  • Temperature (0°C

    
     RT):  Kinetic control is essential. Starting cold prevents the nucleophile from overcoming the higher activation energy barrier of the C2 position.
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Visual Check: The mixture may become slightly cloudy.
    
  • Addition: Cool the mixture to 0°C using an ice bath. Add a solution of 2,4-dichloropyrimidine (1.1 equiv) in minimal DMF dropwise over 10 minutes.

    • Note: Using a slight excess of the electrophile ensures the phenol is consumed, simplifying purification.

  • Reaction: Allow the reaction to warm to RT naturally and stir for 4–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexanes/EtOAc 4:1).

    • Starting Material: High

      
      .
      
    • Product (C4-isomer): Medium

      
      .
      
    • Bis-product: Low

      
       (if present).
      
  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Structural Validation (NMR)
  • Proton Shift: The C5-H of the pyrimidine ring is a diagnostic handle.

    • In 2,4-dichloropyrimidine, C5-H appears ~7.5 ppm.

    • In 4-phenoxy-2-chloropyrimidine , the shielding effect of the ether oxygen shifts C5-H upfield (typically 6.5 – 6.9 ppm , doublet).

    • C2-isomer: The shift is less pronounced; C5-H often appears >7.0 ppm.

Case Study: Etravirine (Intelence)

Etravirine is a textbook example of a diarylpyrimidine (DAPY) where the phenoxy group is critical for flexibility ("wiggling") within the HIV-1 reverse transcriptase binding pocket.

Synthetic Logic: The synthesis requires sequential substitution on a 2,4,6-trihalo core. The order is:

  • C4-Substitution: Introduction of the phenoxy group (using the regioselectivity principles described above).

  • C2-Substitution: Introduction of the aniline group (requiring harsher conditions or catalysis).

Etravirine Start 2,4,6-Trichloropyrimidine Step1 Step 1: C4-O-Arylation (Phenol, Base, Heat) Start->Step1 Inter1 Intermediate: 4-Phenoxy-2,6-dichloro Step1->Inter1 Regioselective Step2 Step 2: C2-N-Arylation (Aniline, High Temp) Inter1->Step2 Final Etravirine Precursor Step2->Final Forced Conditions

Figure 2: Sequential assembly of the Etravirine scaffold. The phenoxy group is installed first, leveraging the natural reactivity of the polyhalogenated core.

Physicochemical & DMPK Implications

Replacing an aniline (–NH–) with a phenoxy (–O–) linker alters the drug-like properties significantly. This is a classic bioisosteric replacement .

PropertyPhenoxy Linker (–O–)Anilino Linker (–NH–)Implication for Drug Design
H-Bonding Acceptor onlyDonor & AcceptorPhenoxy is less polar, potentially improving passive permeability.
Conformation C–O–C angle ~118°C–N–C angle ~120°Similar geometry, but ether has lower rotational barrier (more flexible).
Metabolism O-Dealkylation (Slow)N-Oxidation, N-DealkylationEthers are generally more metabolically stable than secondary amines.
Solubility LowerHigherAniline can be protonated (salt formation); Ether cannot.

Application Note: In kinase inhibitors (e.g., EGFR/ErbB-2 dual inhibitors), the phenoxy motif is often used to access a hydrophobic back-pocket where the H-bond donor of an aniline is not required or would incur a desolvation penalty.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:[Link]

  • Etravirine Structure & Mechanism

    • Title: Etravirine (Compound Summary).[1][2]

    • Source: PubChem.[3]

    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.[4]

    • Source: PubMed (Bioorg Med Chem Lett).
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: The Influence of Bioisosteres in Drug Design.[5][6][7]

    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active compounds, including nucleic acids, vitamins, and a wide array of pharmaceuticals.[1][2] Its derivatives are integral to the development of drugs across various therapeutic areas, such as oncology, virology, and neurology.[3][4] The unique electronic properties of the pyrimidine ring and its ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The synthesis of novel pyrimidine derivatives, therefore, remains a critical endeavor in the pursuit of new and more effective therapeutic agents. One such derivative of interest is 4-(3-Bromophenoxy)pyrimidine, a diaryl ether that holds potential as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Reaction Overview: Nucleophilic Aromatic Substitution for Diaryl Ether Formation

The synthesis of 4-(3-Bromophenoxy)pyrimidine from 4-chloropyrimidine and 3-bromophenol is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this class of reactions, a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. The pyrimidine ring, being electron-deficient, is particularly susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the chlorine atom at the 4-position, which acts as a good leaving group.

The formation of the diaryl ether linkage is often facilitated by a copper catalyst in a reaction known as the Ullmann condensation or Ullmann-type reaction.[5][6] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications with various ligands and copper sources allow for milder and more efficient transformations.[7][8]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Bromophenoxy)pyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloropyrimidine≥98%Commercially AvailableStore in a cool, dry place.
3-Bromophenol≥99%Commercially AvailableCorrosive, handle with care.[9]
Copper(I) Iodide (CuI)≥98%Commercially AvailableCatalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Safety Precautions
  • 4-Chloropyrimidine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

  • 3-Bromophenol: Harmful if swallowed. Causes severe skin burns and eye damage.[12][13]

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Can cause serious eye irritation.

  • Copper(I) Iodide: Handle in a well-ventilated area.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthetic Procedure

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 4-Chloropyrimidine, 3-Bromophenol, CuI, and K₂CO₃ in anhydrous DMF. inert_atm Establish inert atmosphere (N₂ or Ar). reagents->inert_atm 1. heating Heat the mixture to 120-130 °C with stirring. monitoring Monitor reaction progress by TLC. heating->monitoring 2. cooling Cool to room temperature. quenching Pour into water and extract with Ethyl Acetate. cooling->quenching 3. washing Wash organic layer with water and brine. quenching->washing 4. drying Dry over Na₂SO₄ and concentrate in vacuo. washing->drying 5. chromatography Purify by column chromatography (Silica gel, Hexane/EtOAc). product Isolate 4-(3-Bromophenoxy)pyrimidine. chromatography->product 6.

Diagram: Synthetic workflow for 4-(3-Bromophenoxy)pyrimidine.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (1.0 eq), 3-bromophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-chloropyrimidine.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Workup - Washing: Combine the organic layers and wash with water (2 x volume of DMF) followed by a saturated solution of sodium chloride (brine).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 4-(3-Bromophenoxy)pyrimidine as a solid.

Characterization

The identity and purity of the synthesized 4-(3-Bromophenoxy)pyrimidine can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Discussion of Mechanistic Principles and Protocol Rationale

The successful synthesis of 4-(3-Bromophenoxy)pyrimidine hinges on several key principles:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring is crucial for this reaction. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic and thus susceptible to nucleophilic attack.[14] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to restore aromaticity.

  • The Role of the Copper Catalyst in Ullmann-Type Condensation: While SNAr can occur without a catalyst, the use of copper(I) iodide significantly enhances the reaction rate and yield, especially with less reactive aryl chlorides. The precise mechanism of copper catalysis in Ullmann reactions is complex and can involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination.[6]

  • Choice of Base and Solvent: Anhydrous potassium carbonate is used as a base to deprotonate the 3-bromophenol, forming the more nucleophilic phenoxide ion. A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and the inorganic base, and its high boiling point is suitable for the elevated temperatures often required for Ullmann-type reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete reactionExtend reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained.
Inactive catalystUse fresh, high-purity CuI.
Wet reagents or solventUse anhydrous reagents and solvent. Dry glassware thoroughly before use.
Multiple spots on TLC of the purified productIncomplete purificationRe-purify by column chromatography using a shallower gradient. Consider recrystallization.
Dark-colored reaction mixtureDecompositionEnsure a proper inert atmosphere is maintained to prevent oxidation. Avoid excessively high temperatures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(3-Bromophenoxy)pyrimidine from 4-chloropyrimidine and 3-bromophenol. By understanding the underlying principles of nucleophilic aromatic substitution and the role of the copper catalyst, researchers can effectively utilize this methodology to produce this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • Amin, A. H., Mehta, D. R., & Samarth, S. S. (1970). Progress in Drug Research. In E. Zucker (Ed.), Progress in Drug Research (Vol. 14, p. 218). Birkhauser Verlag, Basel.
  • Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-Bromopyrimidin-2-yl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]

  • Zhang, H., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(10), 5418-5425.

Sources

Application Note: Palladium-Catalyzed C–O Cross-Coupling for the Synthesis of 3-(Pyrimidin-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of diaryl ethers is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science.[1] The structural motif of 3-(pyrimidin-4-yloxy)phenol, in particular, represents a valuable scaffold in medicinal chemistry. This application note provides a comprehensive guide to the reaction conditions for the coupling of 3-bromophenol and 4-chloropyrimidine, focusing on the palladium-catalyzed Buchwald-Hartwig C–O coupling reaction. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven laboratory protocol for its execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether linkage is a prevalent feature in a multitude of biologically active molecules and natural products. The specific target of this guide, 3-(pyrimidin-4-yloxy)phenol, combines a phenol—a common pharmacophore—with a pyrimidine ring, a privileged structure in drug discovery known for its role in forming hydrogen bonds with biological targets.[2]

Traditionally, the synthesis of these structures has relied on copper-catalyzed methods like the Ullmann condensation, which often necessitates harsh reaction conditions, including high temperatures and the use of stoichiometric copper, limiting substrate scope and functional group tolerance.[3][4] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, has revolutionized the formation of carbon-heteroatom bonds, offering milder conditions, broader applicability, and higher yields.[5][6] This note will focus on the palladium-catalyzed approach for its superior performance and versatility in modern synthetic chemistry.

Reaction Overview and Mechanistic Insights

The formation of a C–O bond between an aryl halide and a phenol under palladium catalysis follows a well-established catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig C-O coupling involves three primary steps: oxidative addition, association/deprotonation, and reductive elimination.[5][7][8]

  • Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which undergoes oxidative addition into the aryl halide (in this case, 3-bromophenol is the more reactive coupling partner compared to 4-chloropyrimidine) C-Br bond. This forms a Pd(II) intermediate.[5][9]

  • Association & Deprotonation: The phenol (or more accurately, the phenoxide) coordinates to the Pd(II) center. The base present in the reaction mixture facilitates the deprotonation of the phenol's hydroxyl group, forming a palladium-alkoxide complex and displacing the halide.[10]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the phenoxide group on the palladium center couple, forming the desired diaryl ether C–O bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9] Bulky, electron-rich phosphine ligands are crucial as they promote this rate-limiting step.[11]

Buchwald_Hartwig_CO_Coupling pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex deprotonation Association & Deprotonation pd2_complex->deprotonation + Ar'-OH, Base re_elim Reductive Elimination re_elim->pd0 Regeneration product Ar-O-Ar' (Product) re_elim->product pd2_alkoxide L-Pd(II)(Ar)(OAr') deprotonation->pd2_alkoxide - Base-H+, -X- pd2_alkoxide->re_elim

Figure 1: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Optimizing Key Reaction Parameters

The success of the coupling reaction hinges on the careful selection of several interdependent parameters. The choices outlined below are based on established principles of cross-coupling chemistry and provide a robust starting point for optimization.

Parameter Recommendation Causality & Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)These are common, air-stable Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) species.[7] Pre-catalysts like tBuBrettPhos Pd G3 can also be highly effective.[12]
Ligand Bulky Biarylphosphine Ligands (e.g., Xantphos, RuPhos) or Bidentate Ligands (e.g., BINAP, DPPF).[13][14]Ligands stabilize the palladium catalyst. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and facilitate the oxidative addition of less reactive chlorides.[11] Bidentate ligands with a large bite angle, like Xantphos, are often effective in C-O coupling.[14]
Base K₃PO₄ or Cs₂CO₃ (1.5-2.5 equivalents)A base is required to deprotonate the phenol.[15] While strong bases like NaOtBu are common, weaker inorganic bases like potassium phosphate or cesium carbonate offer better functional group tolerance and are often highly effective.[7][16] Cs₂CO₃ is noted for its good solubility in many organic solvents.[7]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneThe solvent must dissolve the reactants and stabilize catalytic intermediates.[15] Aprotic solvents like toluene and dioxane are standard choices for Buchwald-Hartwig reactions.[15][17] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.
Temperature 80-110 °CThermal energy is required to overcome the activation barriers of the catalytic steps, particularly for the coupling of less reactive aryl chlorides. The reaction is typically run at reflux of the chosen solvent.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by air. Maintaining an inert atmosphere throughout the setup and reaction is crucial for reproducibility and high yields.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed coupling of 3-bromophenol with 4-chloropyrimidine.

4.1 Materials and Reagents

  • 3-Bromophenol (1.0 eq)

  • 4-Chloropyrimidine (1.1-1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Potassium Phosphate (K₃PO₄, 2.0 eq), finely powdered and dried

  • Anhydrous, degassed Toluene

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

4.3 Safety Precautions

  • Reagents: Palladium compounds can be toxic. Phosphine ligands may be air-sensitive and have unpleasant odors. 3-Bromophenol is corrosive and toxic. 4-Chloropyrimidine is a hazardous substance. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Proper technique for handling air-sensitive reagents is required. Ensure the inert gas setup is functioning correctly.

  • Solvents: Toluene is flammable and toxic. Avoid inhalation and skin contact.

4.4 Step-by-Step Procedure

  • Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenol (1.0 eq), 4-chloropyrimidine (1.1 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (3-bromophenol) is consumed (typically 12-24 hours).

  • Cooling and Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-(pyrimidin-4-yloxy)phenol.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow A 1. Assemble Reagents (Substrates, Catalyst, Ligand, Base) in Schlenk Flask B 2. Establish Inert Atmosphere (Vacuum/Argon Cycles) A->B C 3. Add Degassed Solvent (Toluene) B->C D 4. Heat to 110 °C with Stirring C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Quench (Water) E->F Reaction Complete G 7. Extraction (Ethyl Acetate) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Figure 2: Experimental workflow for the synthesis of 3-(pyrimidin-4-yloxy)phenol.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous/degassed solvent.3. Base is not sufficiently strong or is clumping.4. Insufficient temperature.1. Use fresh catalyst/ligand. Ensure proper inert atmosphere technique.2. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent. Degas thoroughly.3. Use finely powdered, oven-dried base. Consider switching to a stronger base (e.g., Cs₂CO₃) if functional groups permit.4. Ensure the oil bath temperature is accurate and stable.
Formation of Side Products 1. Homocoupling of 3-bromophenol.2. Hydrodehalogenation of starting materials.1. This can occur at high catalyst loadings or temperatures. Try reducing catalyst loading or reaction temperature.2. Ensure the solvent is properly degassed. Water can sometimes be a proton source for this side reaction.
Difficult Purification Co-elution of product with ligand or byproducts.Optimize the chromatography eluent system. A different ligand (e.g., one that is more polar or less polar) might simplify purification.

Conclusion

The palladium-catalyzed Buchwald-Hartwig C-O coupling is a highly effective and reliable method for the synthesis of 3-(pyrimidin-4-yloxy)phenol from 3-bromophenol and 4-chloropyrimidine. The success of this transformation is critically dependent on the rational selection of the catalyst system, base, and solvent, as well as the meticulous exclusion of oxygen and moisture. By following the detailed protocol and considering the optimization parameters discussed, researchers can confidently access this valuable diaryl ether scaffold for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Reaction. Retrieved from [Link]

  • Magano, J. (2022). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Khan Academy. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • D'Amato, E. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1345. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Sperotto, E., et al. (2011). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 111(2), 1116–1169. Retrieved from [Link]

  • Bhuyan, A. J., et al. (2022). Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs. The Journal of Organic Chemistry, 87(17), 11846–11851. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ferreira, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7686. Retrieved from [Link]

  • Neufeldt, S. R., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 60(1), 2-7. Retrieved from [Link]

  • Zhang, H., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6595–6599. Retrieved from [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

  • Bhuyan, A. J., et al. (2022). Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs. PubMed. Retrieved from [Link]

  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1192–1205. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Retrieved from [Link]

  • Mac-Lellan, S. A. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Retrieved from [Link]

  • D'Accolti, L. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Wang, C., et al. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E, 66(12), o3147. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5919–5923. Retrieved from [Link]

  • Chen, Y., et al. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 15(11), 1345. Retrieved from [Link]

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1725. Retrieved from [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 453-469. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 10(12), 1433. Retrieved from [Link]

  • Mac-Lellan, S. A. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Chen, Z., et al. (2019). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Organic Letters, 21(1), 224–228. Retrieved from [Link]

  • Zare, A., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(30), 16682-16703. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19069. Retrieved from [Link]

  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Retrieved from [Link]

  • Engle, K. M., et al. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 17(5), 1138–1141. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(21), 7467. Retrieved from [Link]

  • Chen, Y., et al. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Swain, A., et al. (2025). Recent Advances in Transition Metal–Catalyzed Csp‐X (X = S, N, O) Cross‐Coupling Reactions in Water. Chemistry–An Asian Journal. Retrieved from [Link]

Sources

nucleophilic aromatic substitution protocol for pyrimidine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The formation of pyrimidine ethers via nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib) and antiviral agents. While theoretically straightforward, the reaction is plagued by regioselectivity challenges (C2 vs. C4/C6 attack) and hydrolysis side-reactions.

This guide provides a validated, scalable protocol for synthesizing alkoxypyrimidines. It moves beyond textbook theory to address the practical "decision nodes" required for high-yield synthesis: leaving group selection, base/solvent compatibility, and regiocontrol strategies.

Mechanistic Insight: The "Addition-Elimination" Engine[1]

To optimize this reaction, one must understand that SNAr on pyrimidines is not a concerted SN2 process. It proceeds via a stepwise addition-elimination mechanism involving an anionic intermediate known as the Meisenheimer complex .

Critical Factors Influencing Reactivity:
  • Leaving Group Ability (F > Cl > Br): Unlike SN1/SN2, fluoride is often the best leaving group. The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate (the rate-determining step), accelerating the reaction significantly compared to chloride.

  • Nitrogen Activation: The ring nitrogens act as an electron sink. A leaving group at C2, C4, or C6 is activated because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms.

  • The "C4 Dominance" Rule: In 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position .

    • Sterics: C4 is less hindered than C2 (flanked by two nitrogens).

    • Electronics: LUMO coefficient analysis typically shows higher density at C4.

    • Exception: Introduction of a sulfone (–SO₂Me) at C2 can invert this selectivity to favor C2 displacement.

Visualization: SNAr Mechanism & Energy Landscape

SNAr_Mechanism cluster_factors Critical Success Factors Start Substrate (Halopyrimidine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + RO⁻ (Alkoxide) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (Fastest for X=F) TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Product (Alkoxypyrimidine) TS2->Product - X⁻ (Halide) F1 Leaving Group: F >> Cl > Br F2 Solvent Polarity: Polar Aprotic (DMF/DMSO) stabilizes intermediate

Figure 1: The stepwise addition-elimination pathway. Note that the formation of the Meisenheimer complex is rate-limiting, which is why electron-withdrawing leaving groups (F) accelerate the reaction.

Regioselectivity Decision Framework

Controlling where the alkoxide attacks is the most common failure point. Use the following logic tree to design your substrate.

Regioselectivity Root Substrate: 2,4-Dihalopyrimidine Q1 Are the halogens identical? Root->Q1 Branch1 Yes (e.g., 2,4-Dichloro) Q1->Branch1 Cl/Cl Branch2 No (e.g., 2-Cl, 4-F) Q1->Branch2 Cl/F Q2 Is there a C5 Substituent? Branch1->Q2 Result2 Major Product: C4-Alkoxy (F is better LG than Cl) Branch2->Result2 Result1 Major Product: C4-Alkoxy (Steric/Electronic preference) Branch3 Electron Withdrawing (NO2, CHO) Q2->Branch3 Branch4 Electron Donating (Me, OMe) Q2->Branch4 Result3 Exclusive C4-Alkoxy (C4 highly activated) Branch3->Result3 Result4 Mixed Regioselectivity (C2 attack increases) Branch4->Result4 Special Special Case: 2-SO2Me-4-Chloropyrimidine Result5 Exclusive C2-Alkoxy (Sulfone is superior LG) Special->Result5

Figure 2: Strategic decision tree for predicting and controlling regioselectivity in pyrimidine SNAr reactions.

Validated Experimental Protocols

Method A: The "Standard" High-Yield Protocol (NaH/THF)

Best for: Primary/secondary alcohols, unreactive substrates, and strict anhydrous requirements.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation of Alkoxide:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Add NaH (1.2 equiv) and wash with anhydrous hexanes (2x) to remove mineral oil if the downstream purification is sensitive to lipophilic impurities.

    • Suspend NaH in anhydrous THF at 0°C.

    • Add the alcohol (1.1 equiv) dropwise. Stir at 0°C for 15-30 min until H₂ evolution ceases. Tip: The solution should become clear or slightly cloudy.

  • SNAr Reaction:

    • Dissolve the pyrimidine substrate in minimal THF.

    • Add the substrate solution dropwise to the alkoxide solution at 0°C. Crucial: Adding substrate to base (Inverse Addition) can help control exotherms, but adding Alkoxide to Substrate is preferred if regioselectivity is critical (keeps nucleophile concentration low).

    • Recommendation: For 2,4-dichloropyrimidine, add the alkoxide to the substrate at -78°C to 0°C to maximize C4 selectivity.

  • Monitoring & Workup:

    • Warm to Room Temperature (RT) and monitor by TLC/LCMS. Most reactions complete within 1-4 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Mild" Protocol (Carbonate/DMF)

Best for: Acid-sensitive substrates, phenols, or large-scale process chemistry where NaH is hazardous.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol/Phenol (1.1 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or NMP (0.5 M)

Procedure:

  • Combine substrate, alcohol, and base in DMF.[1]

  • Heat to 60-80°C. Note: SNAr with carbonates is slower and requires heat because the equilibrium concentration of the alkoxide is lower.

  • Monitor closely. If hydrolysis (formation of pyrimidinone) is observed, switch to anhydrous MeCN or Method A.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or deactivated ring.1. Switch leaving group to Fluorine.2. Use Cs₂CO₃ (solubility effect).3. Increase temp or use Microwave (100°C, 10-30 min).
Hydrolysis Product (Pyrimidinone)Water in solvent/base.[1]1. Use freshly distilled THF/DMF.2. Switch from hygroscopic bases (KOH/NaOH) to NaH or tBuOK.3. Ensure inert atmosphere.
Regioisomer Mixture Substrate lacks directing bias.1. Lower reaction temperature (-78°C).2.[2] Use a bulkier base/nucleophile.3. Redesign synthesis to install the "minor" isomer group first if possible.
Bis-Substitution Excess nucleophile/High Temp.1. Strictly control stoichiometry (1.05 equiv).2. Add nucleophile slowly to the substrate (keep [Nu] low).

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Always handle under inert gas. Quench excess NaH with isopropanol or ethyl acetate before adding water.

  • Exotherms: SNAr reactions can be highly exothermic. On scales >5g, active cooling is mandatory during addition.

  • Sensitizers: Halopyrimidines are potent skin sensitizers. Double-glove and work in a fume hood.

References

  • Mechanism & Kinetics

    • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Link

  • Regioselectivity Insights

    • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link

    • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Large Scale Protocols

    • BenchChem.[3] Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Link

  • Medicinal Chemistry Applications

    • ChemistryViews. Large-Scale Synthesis of Glecaprevir. Link

Sources

Application Notes and Protocols for the Synthesis of 4-(3-Bromophenoxy)pyrimidine using Sodium Hydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 4-(3-bromophenoxy)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The protocol detailed herein utilizes sodium hydride (NaH) as a strong base to facilitate the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and 3-bromophenol. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale, safety considerations, and expected outcomes to ensure a successful and safe synthesis.

Introduction: The Significance of Aryloxypyrimidines and the Strategic Use of Sodium Hydride

Aryloxypyrimidine scaffolds are prevalent in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ether linkage to the pyrimidine core offers a versatile vector for molecular elaboration in drug design. The synthesis of these motifs is therefore of critical importance.

The reaction described is a nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. In this specific application, the nucleophile is the phenoxide generated from 3-bromophenol, and the electrophilic partner is 4-chloropyrimidine, which bears a labile chlorine atom as the leaving group.

Sodium hydride (NaH) is employed as a powerful, non-nucleophilic base. Its primary role is the deprotonation of the phenolic hydroxyl group of 3-bromophenol, generating the corresponding sodium phenoxide in situ. This deprotonation significantly enhances the nucleophilicity of the oxygen atom, rendering it capable of attacking the electron-deficient C4 position of the pyrimidine ring. The choice of NaH is strategic due to its high basicity, which ensures complete and rapid formation of the phenoxide, and the fact that the only byproduct of the deprotonation is hydrogen gas, which can be safely vented.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-(3-bromophenoxy)pyrimidine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.

The key steps are as follows:

  • Deprotonation: Sodium hydride (NaH), a strong base, abstracts the acidic proton from the hydroxyl group of 3-bromophenol. This irreversible deprotonation generates the highly nucleophilic 3-bromophenoxide anion and hydrogen gas.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-rich pyrimidine ring, particularly with the electron-withdrawing effect of the two nitrogen atoms, renders the C4 position electrophilic. The 3-bromophenoxide anion attacks this electron-deficient carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall reaction is a substitution of the chlorine atom on the pyrimidine ring with the 3-bromophenoxy group. The electron-deficient nature of the pyrimidine ring is crucial for the facility of the nucleophilic attack.

Experimental Workflow Diagram

G reagent_prep Reagent Preparation - Dry DMF - Weigh 3-bromophenol - Weigh 4-chloropyrimidine reaction_setup Reaction Setup - Inert atmosphere (N2/Ar) - Add 3-bromophenol to NaH suspension - Stir at 0 °C reagent_prep->reaction_setup na_prep NaH Preparation - Weigh 60% NaH in oil - Wash with dry hexanes (optional) - Suspend in dry DMF na_prep->reaction_setup addition Addition of Electrophile - Add 4-chloropyrimidine solution dropwise - Monitor H2 evolution reaction_setup->addition Formation of phenoxide reaction Reaction Progression - Warm to room temperature - Stir for specified time - Monitor by TLC addition->reaction SNAr reaction workup Work-up - Quench with isopropanol/water - Dilute with water - Extract with ethyl acetate reaction->workup Reaction completion purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography or recrystallization workup->purification characterization Characterization - 1H NMR - 13C NMR - IR Spectroscopy - Mass Spectrometry purification->characterization

Caption: Experimental workflow for the synthesis of 4-(3-Bromophenoxy)pyrimidine.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Stoichiometry
4-ChloropyrimidineC₄H₃ClN₂114.531.00 g8.731.0 equiv
3-BromophenolC₆H₅BrO173.011.66 g9.601.1 equiv
Sodium Hydride (60% in mineral oil)NaH24.000.44 g11.01.26 equiv
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Anhydrous HexanesC₆H₁₄86.18As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Saturated Sodium Chloride Solution (Brine)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol).

    • Optional (for removal of mineral oil): Under a gentle stream of nitrogen, wash the sodium hydride with anhydrous hexanes (2 x 5 mL). Allow the NaH to settle and carefully decant the hexanes using a cannula. Caution: The hexanes washings will contain residual NaH and should be quenched carefully with isopropanol in a separate flask.

    • Suspend the sodium hydride in anhydrous DMF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve 3-bromophenol (1.66 g, 9.60 mmol) in anhydrous DMF (5 mL).

    • Slowly add the 3-bromophenol solution to the stirred NaH suspension at 0 °C. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain a positive nitrogen pressure.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 4-chloropyrimidine (1.00 g, 8.73 mmol) in anhydrous DMF (5 mL).

    • Slowly add the 4-chloropyrimidine solution to the stirred solution of the sodium 3-bromophenoxide at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium hydride by the slow, dropwise addition of isopropanol (5 mL), followed by water (20 mL). Caution: This is an exothermic process, and hydrogen gas will be evolved. Perform this step slowly in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization of 4-(3-Bromophenoxy)pyrimidine

  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Estimated chemical shifts.

    • δ 8.85 (d, J = 1.5 Hz, 1H, Pyrimidine-H2)

    • δ 8.60 (d, J = 5.5 Hz, 1H, Pyrimidine-H6)

    • δ 7.40-7.30 (m, 3H, Aromatic-H)

    • δ 7.20-7.15 (m, 1H, Aromatic-H)

    • δ 7.05 (dd, J = 5.5, 1.5 Hz, 1H, Pyrimidine-H5)

  • ¹³C NMR (101 MHz, CDCl₃): Estimated chemical shifts.

    • δ 165.0 (C4-O)

    • δ 160.0 (C2)

    • δ 158.5 (C6)

    • δ 155.0 (Ar-C-O)

    • δ 131.0 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 124.0 (Ar-C-Br)

    • δ 122.0 (Ar-CH)

    • δ 119.0 (Ar-CH)

    • δ 110.0 (C5)

  • IR (ATR, cm⁻¹): Expected characteristic peaks around 3100-3000 (Ar-H stretch), 1600-1450 (C=C and C=N stretch), 1250-1200 (Ar-O-C stretch), and below 800 (C-Br stretch).

Disclaimer: The NMR data provided are estimations based on typical chemical shifts for similar structures and should be confirmed by experimental analysis of the synthesized compound.

Safety Precautions and Hazard Management

Sodium Hydride (NaH):

  • Hazards: Sodium hydride is a highly reactive, flammable solid. It reacts violently with water, acids, and alcohols to produce flammable hydrogen gas, which can ignite spontaneously. It is also corrosive to the skin, eyes, and respiratory tract.

  • Handling: Always handle NaH in an inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket). Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.

  • Storage: Store NaH in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.

  • Spills: In case of a small spill, smother the material with dry sand or another inert, dry absorbent. Do not use water or carbon dioxide extinguishers.

  • Waste Disposal: Unreacted NaH must be quenched carefully and completely before disposal. A common method is the slow, controlled addition of isopropanol to a stirred suspension of the NaH in an inert solvent, followed by the slow addition of methanol, and finally, water. This should be done in a fume hood with appropriate shielding.

Other Reagents:

  • 4-Chloropyrimidine and 3-Bromophenol: These are irritants and should be handled with appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled in a well-ventilated fume hood.

  • Hexanes and Ethyl Acetate: These are flammable solvents and should be used away from ignition sources.

Conclusion

The synthesis of 4-(3-bromophenoxy)pyrimidine using sodium hydride is a robust and efficient method for accessing this important chemical intermediate. By understanding the underlying SNAr mechanism and adhering to strict safety protocols for handling sodium hydride, researchers can confidently and safely perform this synthesis. The detailed protocol and characterization data provided in these application notes serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

  • Organic Process Research & Development, 2015 , 19 (1), 3-62. [Link]

  • Nucleophilic Aromatic Substitution, Wikipedia. [Link]

  • Sodium Hydride - Standard Operating Procedure, University of California, Santa Barbara. [Link]

  • Sodium hydride, Wikipedia. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles, RCS Research Chemistry Services. [Link]

Application Notes: 4-(3-Bromophenoxy)pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone in the architecture of numerous clinically successful protein kinase inhibitors, valued for its ability to mimic the adenine of ATP and establish critical hydrogen bonds within the kinase hinge region.[1][2] This guide provides a detailed technical overview of 4-(3-bromophenoxy)pyrimidine, a key intermediate that offers a strategic entry point for the synthesis of diverse kinase inhibitor libraries. We present field-proven protocols for the synthesis of this intermediate via an Ullmann condensation and its subsequent elaboration using Suzuki-Miyaura cross-coupling. The underlying principles of reaction mechanisms, structure-activity relationships (SAR), and analytical validation are discussed to provide researchers in drug discovery with a comprehensive and actionable resource.

The Strategic Role of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The pyrimidine scaffold is recognized as a "privileged" structure in this context.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, anchoring the inhibitor to the backbone amide groups of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is fundamental for achieving potent, ATP-competitive inhibition.[3][4]

The 4-phenoxypyrimidine motif leverages this by orienting a phenyl group towards other regions of the ATP-binding pocket, allowing for further interactions that enhance potency and selectivity. The strategic placement of a bromine atom on this phenyl ring, as in 4-(3-bromophenoxy)pyrimidine, provides a robust synthetic handle for diversification, enabling systematic exploration of the surrounding chemical space.

cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone Amides) pyrimidine Pyrimidine Core pyrimidine->hinge linker Phenoxy Linker pyrimidine->linker bromophenyl 3-Bromophenyl Group (Modification Vector) linker->bromophenyl G node_4cp 4-Chloropyrimidine node_reagents CuI (catalyst) K₂CO₃ (base) DMF (solvent) 120-140 °C node_4cp->node_reagents node_3bp 3-Bromophenol node_3bp->node_reagents node_product 4-(3-Bromophenoxy)pyrimidine node_reagents->node_product node_purify Work-up & Column Chromatography node_product->node_purify

Figure 2: Workflow for the synthesis of the intermediate.

Materials and Equipment:

  • 4-Chloropyrimidine hydrochloride

  • 3-Bromophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq), 4-chloropyrimidine hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromophenol.

  • Heating: Heat the reaction mixture to 130 °C with vigorous stirring. The color of the mixture will typically darken.

    • Causality Note: The high temperature is necessary for the Ullmann coupling mechanism. DMF is used as a high-boiling polar aprotic solvent to ensure all reagents remain in solution and to facilitate the reaction. [5]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromophenol) is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove DMF and inorganic salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-(3-bromophenoxy)pyrimidine as a solid.

Application Protocol: Suzuki Coupling for Kinase Inhibitor Elaboration

Principle: The bromine atom on the 4-(3-bromophenoxy)pyrimidine intermediate is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method to form a C-C bond between the aryl bromide and an organoboron species (e.g., a boronic acid or ester). [6][7]This reaction enables the introduction of a vast array of aryl and heteroaryl moieties, which is a critical step in building the final kinase inhibitor and fine-tuning its pharmacological properties.

G node_intermediate 4-(3-Bromophenoxy)pyrimidine node_reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat node_intermediate->node_reagents node_boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) node_boronic->node_reagents node_product Final Kinase Inhibitor Scaffold node_reagents->node_product node_purify Aqueous Work-up & Purification (Crystallization or Chromatography) node_product->node_purify

Figure 3: Workflow for Suzuki-Miyaura cross-coupling.

Materials and Equipment:

  • 4-(3-Bromophenoxy)pyrimidine (1.0 eq)

  • Desired aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Aqueous sodium carbonate solution (2 M)

  • Solvent system (e.g., 1,4-Dioxane or Toluene)

  • Standard reaction glassware for inert atmosphere chemistry

  • Heating and stirring apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-(3-bromophenoxy)pyrimidine, the boronic acid, and the palladium catalyst.

  • Degassing: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

    • Causality Note: The catalytic cycle of palladium involves Pd(0) species, which are sensitive to oxidation by air. Degassing is critical to remove oxygen and prevent catalyst deactivation.

  • Solvent and Base Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous sodium carbonate solution.

  • Heating: Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing between the phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by either recrystallization or flash column chromatography to obtain the final compound.

Structure-Activity Relationship (SAR) Insights

The utility of 4-(3-bromophenoxy)pyrimidine is rooted in its distinct structural components, each contributing to the final inhibitor's profile:

  • Pyrimidine Core: As the primary hinge-binding element, it secures the molecule in the ATP pocket. Modifications to this core are generally not well-tolerated, as they disrupt the essential hydrogen bonding network. [8]* Phenoxy Linker: Provides the correct spatial orientation for the phenyl ring relative to the pyrimidine. It is a stable and synthetically accessible linker.

  • 3-Bromophenyl Group: This is the key vector for diversification. The meta-positioning of the bromine directs subsequent modifications away from the hinge-binding region and towards the solvent-exposed front pocket or into deeper hydrophobic regions of the ATP site. [9]By replacing the bromine via cross-coupling, researchers can introduce groups that:

    • Enhance Potency: By accessing additional hydrophobic pockets or forming new polar contacts.

    • Improve Selectivity: By designing substituents that sterically clash with the active sites of off-target kinases. For instance, exploiting differences in the "gatekeeper" residue. [2] * Modulate Physicochemical Properties: By adding polar groups to improve solubility or tailoring lipophilicity to optimize pharmacokinetic parameters like cell permeability and metabolic stability.

Analytical Characterization

Validation of the synthesis of 4-(3-bromophenoxy)pyrimidine is critical. The following table summarizes the expected analytical data for the successful product.

Parameter Expected Value / Observation
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.6 (s, 1H, pyrimidine), ~8.4 (d, 1H, pyrimidine), ~7.5-7.2 (m, 4H, phenyl), ~7.0 (d, 1H, pyrimidine). Note: Exact shifts may vary based on solvent and concentration.
¹³C NMR (101 MHz, CDCl₃) Peaks expected in the aromatic region (~115-165 ppm), including signals for the pyrimidine and bromophenyl carbons.
Mass Spec (ESI-MS) m/z = 251.0 [M]+ and 253.0 [M+2]+ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Appearance Off-white to pale yellow solid.

Conclusion

4-(3-Bromophenoxy)pyrimidine is a high-value, strategically designed intermediate for modern kinase inhibitor discovery. It provides a convergent and flexible entry point to a wide range of potent and selective inhibitors targeting kinases such as EGFR, BTK, and others. [6][9]The protocols and scientific rationale presented herein offer a robust framework for its synthesis and application, empowering medicinal chemists and drug development professionals to accelerate their research programs.

References

  • MIDDE SRIDHAR CHEMISTRY. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available at: [Link]

  • Google Patents. (1976). Process for bromination of pyrimidine.
  • PubMed. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Available at: [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • PubMed. (2012). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Available at: [Link]

  • PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Available at: [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • PubMed Central. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available at: [Link]

  • Organic Letters. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]

  • PubMed. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available at: [Link]

  • PubMed. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • NIH. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Available at: [Link]

  • NIH. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available at: [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (2006). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • ACS Publications. (2010). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Available at: [Link]

  • PubMed. (2006). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Available at: [Link]

  • ResearchGate. (2019). (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at: [Link]

  • ACS Publications. (2014). Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. Available at: [Link]

  • PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available at: [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Available at: [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Available at: [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Available at: [Link]

  • Mansoura University. (N.D.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • NIH. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]

  • PubMed. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Available at: [Link]

  • Wikipedia. (N.D.). Ullmann condensation. Available at: [Link]

  • YouTube. (2022). discovery of PRN1008, a BTK inhibitor - drug annotations. Available at: [Link]

  • ResearchGate. (2017). The Ullmann Ether Condensation. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, c-Met inhibitors) [1]. This application note details a robust, scalable protocol for the synthesis of 4-(3-Bromophenoxy)pyrimidine , a versatile intermediate where the bromine handle allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

While laboratory-scale synthesis often utilizes sodium hydride (NaH) in THF, this guide presents a Process Development (PD) optimized route using Potassium Carbonate (K₂CO₃) in DMF. This switch mitigates hydrogen gas evolution hazards and allows for a streamlined workup via controlled water precipitation, eliminating the need for chromatographic purification on a kilogram scale.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) reaction. The pyrimidine ring, being electron-deficient, is activated toward nucleophilic attack at the 4-position. The 3-bromophenol acts as the nucleophile.

Key Process Consideration: The starting material, 4-chloropyrimidine , is unstable as a free base (prone to polymerization and hydrolysis). It is commercially supplied and stored as the hydrochloride salt (4-Cl-Pyr·HCl) . The protocol below includes an in situ neutralization step, requiring an additional equivalent of base [2].

Reaction Scheme

ReactionScheme SM1 4-Chloropyrimidine Hydrochloride Base K2CO3 (2.5 eq) DMF, 80°C SM1->Base SM2 3-Bromophenol SM2->Base Prod 4-(3-Bromophenoxy) pyrimidine Base->Prod SNAr ByProd Byproducts: KCl, CO2, H2O Base->ByProd

Figure 1: Reaction scheme for the synthesis of 4-(3-Bromophenoxy)pyrimidine via base-mediated SNAr.

Process Development & Optimization

Solvent Selection
  • DMF (N,N-Dimethylformamide): Preferred for scale-up due to high solubility of the reagents and the ability to precipitate the product by simple water addition (antisolvent crash-out).

  • Alternatives: NMP (N-methyl-2-pyrrolidone) is effective but poses higher reprotoxic risks. DMSO is difficult to remove if crystallization fails. MIBK (Methyl Isobutyl Ketone) allows for aqueous washes but requires higher temperatures for the reaction rate [3].

Base Selection[1]
  • Potassium Carbonate (K₂CO₃): Selected over NaH.

    • Safety: No flammable

      
       gas evolution.
      
    • Kinetics: Sufficient basicity (

      
       of phenol ~10) to generate the phenoxide nucleophile without degrading the pyrimidine ring.
      
    • Handling: Granular solid is easier to dispense than NaH dispersion.

Stoichiometry
  • 4-Cl-Pyr[1][2][3][4][5]·HCl: 1.0 equiv (Limiting Reagent).

  • 3-Bromophenol: 1.05 equiv. A slight excess ensures complete consumption of the unstable chloropyrimidine.

  • K₂CO₃: 2.5 equiv.

    • 1.0 eq to neutralize the HCl salt.

    • 1.0 eq to deprotonate the phenol.

    • 0.5 eq excess to drive the reaction to completion.

Scaled-Up Experimental Protocol

Scale: 100 g Input (4-Chloropyrimidine HCl) Expected Yield: 85–92% Purity: >98% (HPLC)[6]

Equipment
  • 2 L Jacketed Glass Reactor with overhead stirrer.

  • Reflux condenser.

  • Internal temperature probe.

  • Addition funnel.

Step-by-Step Procedure
Phase 1: Reactor Charging & Deprotonation
  • Charge the reactor with DMF (500 mL, 5 vol) .

  • Start stirring (250 RPM).

  • Add 3-Bromophenol (121.5 g, 0.70 mol, 1.05 eq) .

  • Add Potassium Carbonate (231.5 g, 1.67 mol, 2.5 eq) in portions over 15 minutes.

    • Note: The slurry may thicken. Ensure efficient agitation.

  • Stir the mixture at 25°C for 30 minutes . This generates the potassium phenoxide intermediate.

Phase 2: Addition & Reaction[7]
  • Add 4-Chloropyrimidine Hydrochloride (100.0 g, 0.67 mol, 1.0 eq) in portions over 20 minutes.

    • Caution: Mild exotherm possible as the HCl salt is neutralized. Monitor internal temperature; keep

      
      .
      
  • Heat the reaction mixture to 80°C .

  • Maintain at 80°C for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC. Target <1% remaining 4-chloropyrimidine.

Phase 3: Quench & Isolation[7]
  • Cool the reaction mixture to 20–25°C .

  • Slowly add Deionized Water (1000 mL, 10 vol) via addition funnel over 45 minutes.

    • Critical Step: Add water slowly. The product will precipitate as an off-white solid. Rapid addition can cause oiling out or occlusion of impurities.

  • Stir the resulting suspension for 2 hours at 20°C to ripen the crystals.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts (KCl).

  • Wash with cold Ethanol (1 x 100 mL) to displace water and remove unreacted phenol traces.

Phase 4: Purification (Recrystallization)

While the crude purity is often high (>95%), pharmaceutical applications require >99%.

  • Dissolve the wet cake in Ethanol (approx. 5–7 vol) at reflux (78°C).

  • If insoluble particles remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then chill to 0–5°C for 2 hours.

  • Filter the white crystalline solid.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Reactor Setup Mix Mix DMF + 3-Bromophenol + K2CO3 (25°C) Start->Mix AddSM Add 4-Cl-Pyr·HCl (Controlled Addition) Mix->AddSM Heat Heat to 80°C (4-6 Hours) AddSM->Heat IPC IPC: HPLC Check (<1% SM) Heat->IPC IPC->Heat Fail (Continue Heating) Quench Cool to 20°C Slow Water Addition IPC->Quench Pass Filter Filtration & Wash (H2O / Cold EtOH) Quench->Filter Cryst Recrystallization (Ethanol) Filter->Cryst Dry Drying (45°C, Vacuum) Cryst->Dry

Figure 2: Operational workflow for the synthesis and purification of 4-(3-Bromophenoxy)pyrimidine.

Analytical Controls

HPLC Method Parameters

To ensure product quality and track reaction progress, the following method is recommended:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times 4-Cl-Pyr (~2.5 min), Phenol (~5.8 min), Product (~9.2 min)

Safety & Handling (HSE)

  • 4-Chloropyrimidine Hydrochloride:

    • Hazard: Causes skin irritation (H315), serious eye irritation (H319), and is harmful if swallowed (H302) [4].

    • Handling: Wear full PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

    • Stability: Store in a cool, dry place. The salt is hygroscopic; keep containers tightly sealed.

  • 3-Bromophenol:

    • Hazard: Corrosive. Causes burns. Toxic if inhaled or absorbed through skin.

    • Handling: Avoid all contact. Use chemically resistant gloves (Nitrile/Neoprene).

  • Potassium Carbonate:

    • Hazard: Irritant dust.

    • Handling: Use dust extraction or wear a dust mask during charging.

References

  • Design and synthesis of 4-phenoxy-pyridine/pyrimidine derivatives. New Journal of Chemistry, 2022. Link

  • Synthesis of 4-chloropyridine and its hydrochloride salt. Google Patents, CN103360306A. Link

  • Process for preparing pyrimidine intermediates (Macitentan). Google Patents, WO2015004265A1. Link

  • Safety Data Sheet: 4-Chloropyrimidine Hydrochloride. PubChem, CID 21922556. Link

  • Quantitative reactivity scale for SNAr reactions. Chemical Science, 2022. Link

Sources

Troubleshooting & Optimization

removing unreacted 3-bromophenol from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3BP-PURIFICATION-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

Welcome to the Purification Technical Support Center. You are likely here because you have a reaction mixture contaminated with unreacted 3-bromophenol (CAS: 591-20-8). This intermediate is notorious for "streaking" on silica columns and persisting due to its high boiling point (~236°C), rendering rotary evaporation ineffective.

This guide prioritizes chemical causality . We do not just wash with base; we exploit the specific pKa of the phenolic proton to create a self-validating separation system.

Target Analyte Profile
PropertyValueImplication for Purification
Boiling Point 236°CHigh vacuum or azeotroping required; simple evaporation fails.
pKa ~9.03Significantly more acidic than water (pKa 15.7). Deprotonates easily with weak-to-moderate bases.
LogP ~2.6Moderately lipophilic; prefers organic layers unless ionized.
Solubility Organic solventsHighly soluble in DCM, EtOAc, Ether.

Module 1: Acid-Base Extraction (The Gold Standard)

Best For: Reactions where the desired product is neutral or basic (e.g., Suzuki couplings, ether synthesis).

The Mechanism

3-Bromophenol exists in equilibrium between its neutral form (organic soluble) and its phenolate anion (water soluble). By adjusting the pH of the aqueous layer to >11 (pKa + 2) , we force >99% of the 3-bromophenol into the aqueous phase as the sodium phenolate salt.

Standard Operating Procedure (SOP)

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 1M NaOH (pH ~14) or 10% Na₂CO₃ (pH ~11.5).

Protocol:

  • Dilution: Dilute the crude reaction mixture with the chosen organic solvent (approx. 10 mL per mmol of substrate).

  • First Wash: Add an equal volume of 1M NaOH . Shake vigorously for 2 minutes.

    • Why? This converts 3-bromophenol (Ar-OH) to sodium 3-bromophenolate (Ar-O⁻ Na⁺).

  • Separation: Allow layers to separate. The 3-bromophenol is now in the Aqueous (Top for DCM, Bottom for EtOAc) layer.

  • Second Wash: Repeat the wash with 1M NaOH to capture residual phenol.

  • Validation: Check the pH of the aqueous layer. It must remain >11. If pH drops, the base was consumed; add more base.

  • Final Polish: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water/base, dry over MgSO₄, and concentrate.

Workflow Logic Diagram

ExtractionLogic Start Crude Mixture (Product + 3-Bromophenol) Check Is Product Acidic? Start->Check AddSolvent Dissolve in Organic Solvent (EtOAc or DCM) AddBase Add 1M NaOH (pH 14) AddSolvent->AddBase SepFunnel Phase Separation AddBase->SepFunnel OrgLayer Organic Phase (Contains Neutral Product) SepFunnel->OrgLayer Retain AqLayer Aqueous Phase (Contains Na-3-Bromophenolate) SepFunnel->AqLayer Discard Check->AddSolvent No (Neutral/Basic) STOP: See Mod 2 STOP: See Mod 2 Check->STOP: See Mod 2 Yes

Figure 1: Logical flow for removing phenolic impurities via acid-base extraction. Note the critical decision point regarding product acidity.

Module 2: Chromatography (Difficult Separations)

Best For: When the product is also acidic (preventing base extraction) or base-sensitive.

The "Streaking" Issue

Phenols interact via hydrogen bonding with the silanols (Si-OH) on the surface of silica gel. This causes 3-bromophenol to "tail" or "streak" down the column, contaminating fractions that should be pure.

Troubleshooting Protocol

Method A: The Acidic Modifier (Recommended)

  • Mobile Phase: Add 1% Acetic Acid to your Hexane/Ethyl Acetate mixture.

  • Mechanism: The acid keeps the 3-bromophenol fully protonated (suppressing ionization), reducing its interaction with the silica surface and sharpening the peak.

Method B: The Toluene Trick

  • Mobile Phase: Use Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate.

  • Mechanism: Toluene interacts with the pi-system of the aromatic ring, often providing better separation selectivity for halogenated aromatics than aliphatic hexanes.

Solvent SystemApplicationResult
Hex/EtOAc StandardBroad peak, tailing likely.[1]
Hex/EtOAc + 1% AcOH Acidic ProductsSharp peak, higher Rf.
Toluene/EtOAc Aromatic SeparationDistinct separation of halo-phenols.

Module 3: Scavenging Resins (High Throughput)

Best For: Late-stage purification, removing trace amounts (<5%), or automated workflows.

The Technology

Solid-supported scavengers (polymer beads) functionalized with basic groups capture the acidic phenol. This avoids liquid-liquid extraction emulsions.

Recommended Resins
  • Carbonate Resins (e.g., MP-Carbonate): Inorganic base on polystyrene.

    • Action: Forms an ionic bond with the phenol.

  • Strong Anion Exchange (SAX) Resins (e.g., Amberlyst A-26 OH form): Quaternary ammonium hydroxide.

    • Action: Irreversible capture of the phenolate.

Protocol
  • Dissolve crude mixture in DCM or THF.

  • Add 3-4 equivalents of resin (relative to the estimated phenol impurity).

  • Agitate (do not stir with magnetic bar as it grinds the beads) for 1-2 hours.

  • Filter through a fritted funnel. The 3-bromophenol remains trapped on the beads.

  • Concentrate the filtrate.

Troubleshooting & FAQs

Q: I tried the NaOH wash, but I got a terrible emulsion. What now? A: Phenolates act like surfactants.

  • Immediate Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated. This increases ionic strength and forces phase separation.

  • Alternative: Filter the entire emulsion through a pad of Celite. The emulsion often breaks on the filter cake.

Q: My product is also a phenol/acid. How do I separate it from 3-bromophenol? A: You cannot use Module 1. Use Module 2 (Chromatography) with Toluene. Alternatively, if your product is significantly more acidic (e.g., a carboxylic acid, pKa ~5), you can use a weak base like Sodium Bicarbonate (NaHCO₃, pH ~8.5). Bicarbonate will deprotonate the carboxylic acid (extracting it) but leave the 3-bromophenol (pKa ~9) in the organic layer.

Q: Can I just sublime it? A: Theoretically, yes, but 3-bromophenol has a relatively high melting point and boiling point. Sublimation requires high vacuum (<0.1 mmHg) and gentle heating (~40-50°C). It is effective for small scale (<100 mg) but rarely efficient for scale-up.

References

  • PubChem. (n.d.). 3-Bromophenol Compound Summary. National Center for Biotechnology Information. Link

  • Biotage. (n.d.). Metal Scavengers and Organic Scavengers Selection Guide. Link

  • SiliCycle. (n.d.). SiliaBond® Organic Scavengers for Purification. Link

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • ResearchGate. (2013). Column chromatography of phenolics?Link

Sources

Technical Support Center: Purification of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(3-Bromophenoxy)pyrimidine. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to overcome them.

Introduction: The Critical Role of Purity

4-(3-Bromophenoxy)pyrimidine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of even minor impurities, such as unreacted starting materials or isomeric byproducts, can lead to failed reactions, misleading biological assay results, and complications in scale-up operations. This guide provides a systematic approach to purifying this compound, ensuring the high level of material integrity required for pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-(3-Bromophenoxy)pyrimidine?

A: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard Williamson ether synthesis or a Buchwald-Hartwig coupling, the primary impurities include:

  • Unreacted Starting Materials: 3-Bromophenol and 4-halopyrimidine (e.g., 4-chloropyrimidine).

  • Base and Salts: Residual inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the resulting halide salts. These are typically removed during the initial aqueous work-up.

  • Solvent Residues: High-boiling point solvents like DMF, DMSO, or NMP used in the reaction can be difficult to remove completely.

  • Side-Products: Debrominated species or products from side reactions can occur, especially under harsh reaction conditions.[1]

Q2: Which purification technique should I start with for my crude product?

A: The choice depends on the initial purity and the nature of the impurities.

  • For crude material that is >90% pure with minor, non-polar or highly-polar impurities, recrystallization is the most efficient and scalable first-line method.

  • For complex mixtures (<90% pure) or when impurities have similar polarity to the product, silica gel column chromatography is necessary.[2]

  • For achieving >99.5% purity for analytical standards or final API steps, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]

Q3: My compound appears as a streak rather than a tight spot on my silica TLC plate. What's causing this?

A: Streaking on silica gel is a common issue for nitrogen-containing heterocyclic compounds like pyrimidines. It is often caused by the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-ideal adsorption.

Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.[4] This neutralizes the acidic sites and allows the compound to travel through the column more uniformly, resulting in sharper bands and better separation.

Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during the purification of 4-(3-Bromophenoxy)pyrimidine.

Issue 1: Compound "Oils Out" During Recrystallization

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.[5] This is a common problem that traps impurities and prevents effective purification.

Causality & Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add more solvent: The initial concentration may be too high. Add 10-20% more of the hot solvent to the solution.

  • Cool Slowly: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out. Slow cooling is crucial for forming pure crystals.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid 4-(3-Bromophenoxy)pyrimidine, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[7]

  • Change Solvent System: If the above steps fail, the chosen solvent may be unsuitable. Try a solvent pair, such as ethanol/water or ethyl acetate/hexanes. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) at boiling, then slowly add the "bad" solvent (e.g., water) dropwise until the solution just begins to turn cloudy. Allow to cool slowly.[8]

Issue 2: Poor Separation in Column Chromatography

Question: My product and a key impurity have very similar Rf values on TLC, and I can't achieve baseline separation on the column. How can I improve this?

Answer: This indicates that the selectivity of your chosen eluent system is insufficient. Simply increasing or decreasing the polarity (e.g., by changing the ethyl acetate/hexane ratio) may not be enough. You need to change the chemical nature of the mobile phase to influence how the compounds interact with the silica stationary phase.

Expert Recommendations:

  • Introduce a Different Solvent: Swap one of the eluent components for a solvent with different properties. For instance, if you are using ethyl acetate/hexanes, try substituting dichloromethane (DCM) for ethyl acetate. DCM offers different interactions and can alter the elution order.

  • Use a Ternary System: A three-component system can provide fine-tuning that a binary system cannot. For example, a mixture of Hexane/DCM/Ethyl Acetate can offer unique selectivity.

  • Consider a Different Stationary Phase: If all else fails with silica gel, your compounds may be better separated on a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds like pyrimidines. Reverse-phase (C18) flash chromatography is also a powerful option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Data & Protocols

Table 1: Comparison of Primary Purification Methods
MethodTypical PurityThroughput/ScaleSpeedCostKey Advantage
Recrystallization 95-99%High (mg to kg)FastLowExcellent for high-volume, initial purification.[9]
Column Chromatography 90-99.5%Moderate (mg to >100g)SlowMediumHighly versatile for separating complex mixtures.[10]
Preparative HPLC >99.5%Low (µg to g)Very SlowHighUnmatched for achieving the highest purity levels.
Diagram 1: Purification Strategy Decision Workflow

This workflow guides the selection of the appropriate purification method based on the initial sample assessment and the final purity requirement.

G start Crude 4-(3-Bromophenoxy)pyrimidine tlc_analysis Assess Purity via TLC/LCMS start->tlc_analysis purity_check Purity > 90%? tlc_analysis->purity_check recrystallization Perform Recrystallization purity_check->recrystallization Yes column_chrom Perform Column Chromatography purity_check->column_chrom No final_purity_check1 Purity Goal Met? recrystallization->final_purity_check1 final_purity_check2 Purity Goal Met? column_chrom->final_purity_check2 final_purity_check1->column_chrom No, needs more separation prep_hplc Perform Preparative HPLC final_purity_check1->prep_hplc No, >99.5% needed end_product Pure Product (>98%) final_purity_check1->end_product Yes final_purity_check2->prep_hplc No, >99.5% needed final_purity_check2->end_product Yes final_product Pure Product (>99.5%) prep_hplc->final_product

Caption: Purification strategy decision tree.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the steps for purifying 4-(3-Bromophenoxy)pyrimidine via recrystallization.[6]

1. Solvent Selection: a. Place ~20-30 mg of your crude material into several small test tubes. b. To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but well when heated. c. If the solid is too soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is not suitable. d. Once a few good single solvents are identified, cool the solutions in an ice bath. The best solvent will yield a large quantity of crystalline solid.

2. Recrystallization Procedure: a. Place the crude compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Keep the solution heated (e.g., on a hot plate) during this process. c. If the solution is colored, add a small amount of activated charcoal (1-2% by weight) and keep the solution hot for a few minutes.[7] d. Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[7] e. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.[5] i. Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a guide for purification using a silica gel column.

1. Eluent Selection via TLC: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and increase polarity). d. The ideal solvent system will give your target compound an Rf value of 0.2-0.4 , with good separation from all impurities.[11] If the compound is basic, add 1% triethylamine to the eluent.

2. Column Packing and Running: a. Select a column of appropriate size for the amount of material to be purified. b. Pack the column with silica gel using either a dry or slurry method. Ensure the packing is uniform and free of cracks. c. Pre-elute the column with the chosen solvent system. d. Adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This is preferable to liquid loading for better resolution.[11] e. Carefully add the eluent and begin running the column, applying positive pressure (flash chromatography). f. Collect fractions and monitor them by TLC to identify which ones contain the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-(3-Bromophenoxy)pyrimidine.

Diagram 2: Troubleshooting Column Chromatography

This flowchart helps diagnose and solve common issues during column chromatography.

G start Column Chromatography Issue issue What is the problem? start->issue streaking Compound Streaking on TLC/Column issue->streaking Streaking poor_sep Poor Separation (overlapping spots) issue->poor_sep Poor Separation low_recovery Low or No Recovery issue->low_recovery Low Recovery streaking_sol Add 1% Triethylamine to eluent to neutralize acidic silica. streaking->streaking_sol poor_sep_check Have you tried changing polarity? poor_sep->poor_sep_check low_recovery_check Is compound streaking? low_recovery->low_recovery_check poor_sep_sol1 Change solvent type (e.g., Hex/EtOAc to Hex/DCM) to alter selectivity. poor_sep_check->poor_sep_sol1 Yes poor_sep_sol2 Run a gradient elution from low to high polarity. poor_sep_check->poor_sep_sol2 No low_recovery_sol1 Compound may be irreversibly adsorbed. Deactivate silica with Et3N or switch to a different stationary phase (e.g., Alumina). low_recovery_check->low_recovery_sol1 Yes low_recovery_sol2 Compound may be unstable on silica. Check stability on a TLC plate before running the column. low_recovery_check->low_recovery_sol2 No

Caption: Troubleshooting flowchart for column chromatography.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Google Patents. (2019). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. [Link]

  • Google Patents. (1976).
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • ResearchGate. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

  • National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • Google Patents. (2010).
  • Shimadzu. (n.d.). Purification made easy - secrets of science. [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]

  • YouTube. (2022). Column Chromatography. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • PubMed. (1985). Inhibition of pyrimidine biosynthesis de novo in Plasmodium falciparum by 2-(4-t-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone in vitro. [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A COMPREHENSIVE REVIEW ON CHARACTERIZATION OF IMPURITIES. [Link]

  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrimidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Nucleophilic Aromatic Substitution (


) on Pyrimidine Scaffolds.
Persona:  Senior Application Scientist.
Introduction: The Solvent as a Catalyst

In pyrimidine ether synthesis (alkoxylation via


), the solvent is not merely a medium; it is a kinetic driver. The reaction between a chloropyrimidine and an alcohol (often using a base like 

,

, or

) relies heavily on the solvation of the counter-cation .

If you are experiencing low yields, regio-isomer contamination, or impossible workups, your solvent choice is likely the bottleneck. This guide moves beyond "add DMF and heat" to precise, mechanistic optimization.

The Decision Matrix: Selecting the Right System

Do not default to DMF. Use this logic flow to determine the optimal solvent based on your substrate's electronics and your downstream processing needs.

Solvent Selection Logic Flow

SolventSelection Start START: Substrate Analysis Solubility Is the Base Soluble in Organics? (e.g., NaH, KOtBu vs. K2CO3) Start->Solubility Regio Is Regioselectivity Critical? (e.g., 2,4-dichloropyrimidine) Solubility->Regio Yes (Homogeneous) PTC Toluene/Water + PTC (Phase Transfer Catalyst) Solubility->PTC No (Inorganic Base) Green Is Green Chemistry Required? Regio->Green No (Standard) THF THF or 2-MeTHF (Easier Workup) Regio->THF Yes (Low Temp Control) DMF DMF/NMP (High Kinetic Rate, Hard Workup) Green->DMF No (High Temp Required) ACN Acetonitrile (Balance: Rate vs. Workup) Green->ACN Moderate Temp Cyrene Cyrene™ (Bio-based, Caution with Strong Base) Green->Cyrene Yes (Weak Base) DMF->Cyrene Replace if possible

Figure 1: Decision tree for solvent selection based on base solubility, regioselectivity requirements, and green chemistry constraints.

Comparative Data: Solvent Parameters
SolventDipole Moment (D)Boiling Point (°C)

Rate Relative to THF
Workup DifficultyGreen Score
DMF 3.82153High (100x)High (Water miscible, high BP)Low (Reprotoxic)
DMSO 3.96189Very HighExtreme (Hard to remove)Moderate
NMP 4.09202HighHighLow (Reprotoxic)
Acetonitrile 3.9282ModerateLow (Azeotropes with water)Moderate
THF 1.7566LowVery LowLow (Peroxides)
2-MeTHF 1.3880LowVery LowHigh (Bio-derived)
Cyrene™ 4.30227HighModerate (Water soluble)Very High
Troubleshooting & FAQs
Q1: My reaction works in DMF but I cannot remove the solvent during workup. What should I do?

The Issue: DMF and DMSO have high boiling points and are miscible with water, often dragging polar pyrimidine ethers into the aqueous layer during extraction.[1][2] The Fix:

  • The LiCl Wash (Gold Standard): Do not use plain water. Wash your organic layer (EtOAc or DCM) with 5% aqueous Lithium Chloride (LiCl) .

    • Mechanism:[3][4][5][6][7] LiCl increases the ionic strength of the aqueous phase, "salting out" the organic product while pulling the dipolar aprotic solvent (DMF) into the water phase [1].

  • Lyophilization: If the product is water-soluble, dilute the reaction mixture with water and freeze-dry.[8] This removes DMSO/DMF without thermal degradation.

  • The "Flood" Method: Pour the reaction mixture into 10x volume of ice water. If your product is solid and lipophilic, it will precipitate. Filter and wash.[8]

Q2: I am seeing significant formation of hydroxypyrimidine byproducts.

The Issue: Hydrolysis. The chloride leaving group is displaced by hydroxide (


) instead of your alkoxide (

). The Cause: Wet solvent. Polar aprotic solvents are hygroscopic. The Fix:
  • Dry Solvents: Use anhydrous DMF/DMSO (stored over molecular sieves).

  • Base Choice: If using

    
     or 
    
    
    
    , water is generated if the alcohol is not dry. Switch to metal hydrides (
    
    
    ) or tert-butoxides (
    
    
    ) in anhydrous conditions to eliminate water from the equation.
Q3: I am reacting 2,4-dichloropyrimidine. I want the 4-alkoxy product, but I'm getting a mixture of 2- and 4-substituted products.

The Issue: Regioselectivity Control. The Mechanism:

  • C4 Substitution: Generally favored due to the stability of the para-quinoid Meisenheimer complex.

  • C2 Substitution: Can occur if the solvent stabilizes the ortho-quinoid intermediate or if steric hindrance at C4 is high. The Fix:

  • Temperature Control: Lower the temperature (0°C to -78°C). Lower temperatures favor the kinetic product (usually C4).

  • Solvent Switch: THF (less polar) often improves regioselectivity compared to DMF by tightening the ion pair, making the nucleophile more sensitive to steric and electronic differences between C2 and C4 [2].

Q4: Can I replace DMF with a "Green" solvent like Cyrene?

The Warning: Yes, but with a major caveat.

  • Compatibility: Cyrene (dihydrolevoglucosenone) is stable under acidic and neutral conditions. However, in the presence of strong bases (e.g.,

    
    , hydroxide) and heat, it can undergo aldol-type polymerization or ring-opening [3].
    
  • Protocol: Use Cyrene only with weaker bases (e.g.,

    
    ) or for short reaction times (<30 min) at moderate temperatures.
    
Mechanistic Visualization: Ion Pairing in

The choice of solvent dictates the "nakedness" of the nucleophile.

SNArMechanism cluster_0 Non-Polar Solvent (THF) cluster_1 Polar Aprotic Solvent (DMF/DMSO) cluster_2 Transition State IonPair Tight Ion Pair [Na+ --- OR-] Reactivity1 Low Reactivity Nucleophile is 'Caged' IonPair->Reactivity1 Meisenheimer Meisenheimer Complex (Stabilized by Polar Solvent) Reactivity1->Meisenheimer Slow Attack SolvatedCat Solvated Cation [Na+(DMF)n] + [OR-] Reactivity2 High Reactivity 'Naked' Nucleophile SolvatedCat->Reactivity2 Reactivity2->Meisenheimer Fast Attack

Figure 2: Impact of solvent polarity on nucleophile reactivity. Polar aprotic solvents sequester the cation, leaving the anion 'naked' and accelerating the reaction.

Optimized Protocol: Synthesis of 4-Benzyloxypyrimidine

Standardized procedure replacing DMF with Acetonitrile for easier workup.

Reagents:

  • 4-Chloropyrimidine (1.0 eq)

  • Benzyl Alcohol (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) - Selected for higher solubility in ACN than 
    
    
    
    .
  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step:

  • Preparation: Charge an oven-dried flask with

    
     and anhydrous Acetonitrile (0.5 M concentration relative to substrate).
    
  • Nucleophile Formation: Add Benzyl Alcohol. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add 4-Chloropyrimidine dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat to reflux (82°C). Monitor by HPLC/TLC.

    • Note: In ACN, reaction may take 4-6 hours. In DMF, it might take 1 hour. The trade-off is the workup.[1][8]

  • Workup (The Advantage):

    • Cool to RT. Filter off solid salts.

    • Concentrate the filtrate on a rotary evaporator (ACN removes easily).

    • Redissolve residue in Ethyl Acetate, wash once with water to remove trace salts.

    • Dry over

      
       and concentrate.
      
  • Result: High purity crude, often requiring no chromatography.

References
  • Delhaye, L. et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[2] Organic Process Research & Development, vol. 11, no. 2, 2007, pp. 160–164. Link

  • Roughley, S. D. and Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on solvent effects in heterocycle synthesis).
  • Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications, vol. 50, 2014, pp. 9650-9652. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007. (Fundamental

    
     mechanism).[3][9]
    

Sources

Technical Support Center: Troubleshooting Low Conversion in SNAr Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidine systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. As Senior Application Scientists, we provide in-depth, field-tested insights to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a substituted pyrimidine is showing low to no conversion. What are the most common initial factors to investigate?

Low conversion in pyrimidine SNAr reactions can often be traced back to a few key parameters. Before delving into more complex troubleshooting, it's crucial to systematically evaluate the following:

  • Reaction Temperature: Many pyrimidine synthesis reactions are highly sensitive to temperature. [1]The optimal temperature can vary significantly depending on the specific substrates and solvent used. Side reactions may be favored at temperatures that are either too high or too low.

  • Reaction Time: It is essential to monitor the reaction's progress. Insufficient reaction time will naturally lead to incomplete conversion. Conversely, excessively long reaction times can result in product degradation or the formation of byproducts. [1]We recommend monitoring the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The solvent plays a critical role in the rate and yield of SNAr reactions. [1]Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species, but not the anionic nucleophile, thus increasing its reactivity. In some cases, elevated temperatures in pressurized vessels can allow for the use of less conventional solvents, which can sometimes provide reaction rates comparable to those in dipolar aprotic solvents. [2]* Reagent Quality and Stoichiometry: Ensure that all reagents, especially the nucleophile and any base used, are of high purity and are handled under appropriate conditions (e.g., anhydrous conditions if moisture-sensitive). Incorrect stoichiometry, such as using a limiting amount of the nucleophile, can also be a simple reason for low conversion.

Q2: I'm observing a complex mixture of products in my reaction, with very little of the desired substituted pyrimidine. What could be the cause?

The formation of multiple products suggests that side reactions are competing with your desired SNAr pathway. Here are some potential causes and solutions:

  • Competing Nucleophilic Attack: If your pyrimidine has multiple potential leaving groups, you may observe a mixture of regioisomers. The regioselectivity of nucleophilic attack on dichloropyrimidines, for instance, is highly sensitive to the other substituents on the ring. [3][4]Generally, for 2,4-dichloropyrimidines, substitution at the C-4 position is favored. [3][4][5][6]However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring attack at the C-2 position. [3][4]* Solvolysis: If you are using a protic solvent (e.g., an alcohol), it can act as a nucleophile, leading to solvolysis products. This is particularly problematic if a strong base is used, which can deprotonate the solvent to form a potent alkoxide nucleophile. [7]* Side Reactions of Functional Groups: Reactive functional groups on either the pyrimidine or the nucleophile can lead to undesired side reactions. For example, aldehydes can undergo Cannizzaro reactions in the presence of a strong base. [8]It's important to consider the compatibility of all functional groups under your reaction conditions.

  • Product Degradation: The desired product itself might be unstable under the reaction conditions, leading to the formation of degradation products over time. [1]Monitoring the reaction profile over time can help determine if this is the case.

Q3: My starting materials are being consumed, but the yield of my desired product is still low. Where is my product going?

This scenario often points towards issues with product isolation or stability, or the formation of non-obvious byproducts.

  • Product Solubility: Your product may be partially soluble in the aqueous phase during workup, leading to losses. Consider performing multiple extractions or using a different extraction solvent.

  • Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure.

  • Adsorption to Silica Gel: Some nitrogen-containing compounds can strongly adsorb to silica gel during column chromatography. This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.

  • Formation of Byproducts with Similar Polarity: Your desired product and a significant byproduct might have very similar polarities, making them difficult to separate by chromatography. In such cases, consider alternative purification techniques like recrystallization or preparative HPLC.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for a Sluggish SNAr Reaction

If your reaction is clean but simply not proceeding to completion, a systematic optimization of the reaction parameters is necessary.

  • Rationale: The rate of an SNAr reaction is highly dependent on temperature. The formation of the Meisenheimer complex is often the rate-determining step, and increasing the temperature can provide the necessary activation energy. [8]* Protocol:

    • Set up several small-scale reactions in parallel.

    • Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 100 °C).

    • Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal temperature for both reaction rate and byproduct formation. [1] 4. For particularly unreactive electrophiles or nucleophiles, using elevated temperatures with the solvent under pressure in a sealed vessel or using microwave heating can be effective. [2]

  • Rationale: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents are generally best for SNAr reactions because they can stabilize the Meisenheimer intermediate without strongly solvating the nucleophile.

  • Solvent Selection Table:

Solvent ClassExamplesSuitability for Pyrimidine SNArNotes
Polar Aprotic DMF, DMSO, NMP, AcetonitrileExcellent Generally provides the fastest reaction rates.
Polar Protic Ethanol, Isopropanol, WaterModerate to Poor Can lead to solvolysis side products, especially with strong bases. [7]
Non-polar Toluene, Dioxane, THFPoor Generally too slow for practical applications unless high temperatures are used. [2]
  • Rationale: Many SNAr reactions with amine or alcohol nucleophiles require a base to deprotonate the nucleophile or neutralize the acid formed during the reaction. The strength of the base can be critical.

  • Common Bases and Their Applications:

    • Inorganic Bases (K2CO3, Cs2CO3): Good for general-purpose SNAr reactions. Cesium carbonate is often more effective due to its higher solubility.

    • Organic Bases (DIPEA, Et3N): Non-nucleophilic bases that are useful for scavenging acid without competing with the primary nucleophile.

    • Strong Bases (NaH, KOtBu): Used to deprotonate weakly nucleophilic alcohols or amines. However, their high basicity can lead to side reactions. [8]

Guide 2: Addressing Regioselectivity Issues in Polysubstituted Pyrimidines

When your pyrimidine has more than one potential leaving group, controlling the regioselectivity of the substitution is paramount.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. In 2,4-dihalopyrimidines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. [5][6]This is because the negative charge in the Meisenheimer intermediate formed by attack at C-4 can be delocalized onto both ring nitrogens, providing greater stabilization. [9][10] However, this inherent selectivity can be altered by other substituents on the ring. [3][4]

  • Electron-Donating Groups (EDGs): An EDG at the C-6 position can reverse the typical C-4 selectivity and favor substitution at the C-2 position. [3][4]* Electron-Withdrawing Groups (EWGs): An EWG will generally enhance the reactivity of the pyrimidine ring towards nucleophilic attack.

  • Blocking Groups: If one position is significantly more reactive, it may be possible to temporarily block it, perform the substitution at the less reactive site, and then remove the blocking group.

  • Tuning Nucleophile Reactivity: Sterically hindered nucleophiles may preferentially attack the less sterically hindered position on the pyrimidine ring.

  • Temperature Control: In some cases, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

Visualizing the SNAr Mechanism and Troubleshooting

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

SnAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine Pyrimidine-LG Meisenheimer Meisenheimer Complex (Anionic σ-complex) Pyrimidine->Meisenheimer Attack of Nu⁻ (Slow, Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Pyrimidine-Nu Meisenheimer->Product Loss of LG⁻ (Fast) LeavingGroup Leaving Group (LG⁻) Meisenheimer->LeavingGroup Troubleshooting_Flowchart Start Low Conversion in SnAr Pyrimidine Reaction Check_Basics Verify Basics: - Temperature - Time - Solvent - Reagent Quality Start->Check_Basics Complex_Mixture Complex Mixture of Products? Check_Basics->Complex_Mixture Yes Product_Loss Starting Material Consumed, Low Product Yield? Check_Basics->Product_Loss No Optimize_Conditions Systematically Optimize: - Temperature Screen - Solvent Screen - Base Screen Complex_Mixture->Optimize_Conditions No Investigate_Side_Reactions Investigate Side Reactions: - Regioisomers - Solvolysis - Functional Group Reactivity Complex_Mixture->Investigate_Side_Reactions Yes Success Improved Conversion Optimize_Conditions->Success Investigate_Side_Reactions->Success Product_Loss->Optimize_Conditions No Optimize_Workup Optimize Workup & Purification: - Extraction pH - Alternative Chromatography - Recrystallization Product_Loss->Optimize_Workup Yes Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low conversion in SNAr pyrimidine reactions.

References

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (2026, January 20). Wordpress.
  • Troubleshooting low conversion rates in pyrimidine synthesis. (n.d.). Benchchem.
  • SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube.
  • SNAr troubleshooting. (2023, December 23). Reddit.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016, May 29). Chemistry Stack Exchange.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022, November 8). National Institutes of Health.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc..
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc..

Sources

Technical Support Center: Purification of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 4-(3-Bromophenoxy)pyrimidine from reaction byproducts. Ticket ID: #PUR-PYR-403 Assigned Specialist: Senior Application Scientist, Separation Sciences.

Executive Summary & Reaction Context

User Query: "I am synthesizing 4-(3-Bromophenoxy)pyrimidine via SNAr and struggling to remove the excess 3-bromophenol and hydrolysis byproducts. My yield is fluctuating, and the product is colored."

Technical Analysis: The synthesis of 4-(3-Bromophenoxy)pyrimidine typically involves a Nucleophilic Aromatic Substitution (SNAr) between 4-chloropyrimidine (electrophile) and 3-bromophenol (nucleophile) using a base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent (DMF/DMSO).

Key Impurity Profile:

  • 3-Bromophenol (Excess Reactant): Acidic (pKa ~9.3).

  • 4-Hydroxypyrimidine (Hydrolysis Byproduct): Formed by trace water attacking the electrophile. Tautomerizes to the pyrimidone form; highly polar.

  • 4-Chloropyrimidine (Unreacted Electrophile): Weakly basic, prone to hydrolysis.

  • Inorganic Salts: KCl/KBr.

Troubleshooting Guide (FAQ Format)

Category A: Phase Separation & Extraction[1][2]

Q1: I washed my reaction mixture with water, but the phenol impurity persists. Why? A: 3-Bromophenol has limited solubility in pure water but is highly soluble in organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Fix: You must convert the phenol into its water-soluble phenoxide salt. Wash the organic layer with 1M NaOH or 10% Na₂CO₃ .

  • Mechanism: The base deprotonates the phenol (pKa ~9.3), forcing it into the aqueous layer. The target pyrimidine ether (neutral/weakly basic) remains in the organic layer [1].

Q2: I see a white precipitate forming at the interface during extraction. What is it? A: This is likely 4-hydroxypyrimidine (or its tautomer 4(3H)-pyrimidone).

  • The Cause: If your reaction solvent was not dry, or if the base was hygroscopic, water competed with the phenol to attack the 4-chloropyrimidine.

  • The Fix: This byproduct is generally insoluble in non-polar organics. Filter the biphasic mixture through a Celite pad to remove the solid before separating layers.

Category B: Chromatography & Crystallization[3][4][5][6]

Q3: My product co-elutes with the starting material on TLC. How do I separate them? A: The polarity difference between the chloro-precursor and the phenoxy-product can be small.

  • The Fix: Do not rely solely on polarity. Use the "Acid-Base Swing" extraction (Protocol B below) before chromatography to bulk-remove the phenol. For the column, use a gradient of Hexane:Ethyl Acetate (0%

    
     40%). The phenoxy ether is generally more polar than the chloro-pyrimidine but less polar than the phenol.
    

Q4: The product is yellow/orange, but it should be white. Is it decomposing? A: Coloration often comes from oxidized phenol oligomers or trace metal complexes if copper catalysis was used.

  • The Fix: Treat the organic solution with Activated Charcoal (5% w/w) for 30 minutes at 50°C, then filter while warm. Recrystallize from Ethanol/Water (4:1) .

Detailed Purification Protocols

Protocol A: Optimized Workup (The "Base Wash")

Best for removing excess phenol.

  • Quench: Dilute the reaction mixture (DMF/DMSO) with 5 volumes of Ethyl Acetate (EtOAc) .

  • Primary Wash: Wash with Water (3x) to remove the bulk of the DMF/DMSO.

    • Note: DMF can drag product into the water layer if not diluted sufficiently with EtOAc.

  • Reactive Wash (Critical): Wash the organic layer with 1M NaOH (2x).

    • Why: Converts 3-bromophenol

      
       Sodium 3-bromophenoxide (Water Soluble).
      
  • Neutralization: Wash with Brine (saturated NaCl) to remove residual base and dry the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate.

Protocol B: The "Acid-Base Swing" (Advanced)

Best for isolating the basic pyrimidine from non-basic neutral impurities. Warning: Pyrimidines are weak bases (pKa ~1-2). Strong acids can trap them.

  • Dissolve crude mixture in EtOAc .

  • Extract with 1M HCl (3x).

    • Action: The pyrimidine product protonates and moves to the Aqueous Acid layer. Neutral impurities (unreacted chloropyrimidine, non-basic byproducts) stay in the Organic layer.

  • Discard the Organic Layer (or save for recovery analysis).

  • Basify: Cool the acidic aqueous layer to 0°C. Slowly add 6M NaOH until pH > 10.

    • Action: The product deprotonates and precipitates or oils out.

  • Re-extraction: Extract the now-cloudy aqueous mixture with DCM (3x).

  • Dry & Concentrate: Yields high-purity product.

Visual Workflow (Graphviz)

This diagram illustrates the logical flow of the separation process, highlighting the decision points for specific impurities.

PurificationWorkflow Start Crude Reaction Mixture (DMF/DMSO + Base) Dilution Dilute with EtOAc Wash with Water (3x) Start->Dilution DecisionPhenol Is 3-Bromophenol present? Dilution->DecisionPhenol BaseWash Wash with 1M NaOH (Removes Phenol as Phenoxide) DecisionPhenol->BaseWash Yes OrganicLayer Organic Layer (Product + Neutral Impurities) DecisionPhenol->OrganicLayer No BaseWash->OrganicLayer Phenol in Aq. Waste DecisionPurity Is Purity > 95%? OrganicLayer->DecisionPurity Crystallization Recrystallize (EtOH/Water) DecisionPurity->Crystallization Yes (Polishing) Column Flash Chromatography (Hexane/EtOAc) DecisionPurity->Column No (Complex Mix) Final Pure 4-(3-Bromophenoxy)pyrimidine Crystallization->Final Column->Final

Figure 1: Decision tree for the purification of phenoxypyrimidines, emphasizing the removal of acidic phenolic byproducts.

Technical Data & Specifications

Solubility Profile
SolventProduct Solubility3-Bromophenol Solubility4-Hydroxypyrimidine Solubility
Water (pH 7) InsolubleLowModerate
1M NaOH InsolubleHigh (Soluble Salt) Soluble
1M HCl Soluble (Salt) LowSoluble
Ethyl Acetate HighHighLow
Dichloromethane HighHighLow
Chromatographic Parameters (Typical)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (Non-polar).

  • Mobile Phase B: Ethyl Acetate (Polar).

  • TLC Stain: UV (254 nm) is primary. Iodine stain captures the phenol.

  • Rf Values (30% EtOAc/Hexane):

    • 4-Chloropyrimidine: ~0.6

    • Product: ~0.4 - 0.5

    • 3-Bromophenol: ~0.3 (Streaks without acid/base modifier)

References

  • Phenol Purification: "Purification of phenol."[1][2][3] Google Patents, US2744144A. Link

  • SNAr Mechanism: "Nucleophilic Aromatic Substitution."[4][5] Chemistry LibreTexts. Link

  • Pyrimidine Synthesis: "Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine." ResearchGate. Link

  • Impurity Profiling: "Quantification of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile Impurity." IOSR Journal. Link

  • General Pyrimidine Properties: "Pyrimidine derivatives." Google Patents, EP0227415A2. Link

Sources

avoiding hydrolysis side reactions in chloropyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common but critical challenge in synthetic chemistry: the hydrolysis of chloropyrimidines during coupling reactions. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively design robust reaction protocols that minimize unwanted side reactions and maximize yield.

Introduction: The Challenge of Chloropyrimidine Hydrolysis

Chloropyrimidines are valuable building blocks in medicinal chemistry due to the versatile reactivity of the C-Cl bond, which allows for the construction of diverse molecular scaffolds through various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). However, the electron-deficient nature of the pyrimidine ring makes the C-Cl bond highly susceptible to nucleophilic attack. In the presence of water and base—conditions often required for cross-coupling—a competitive hydrolysis reaction can occur, leading to the formation of undesired pyrimidinol (hydroxypyrimidine) byproducts. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

This guide provides a structured approach to understanding, diagnosing, and preventing this critical side reaction.

Troubleshooting Guide: Low Yield & Pyrimidinol Formation

This section addresses the most common issue reported by users: observing low yields of the desired coupled product alongside a significant amount of the hydrolyzed pyrimidinol byproduct.

Problem: My reaction has low conversion to the desired product, and I've isolated a hydroxypyrimidine byproduct. What went wrong?

This is a classic sign that the rate of hydrolysis is competing with or exceeding the rate of your desired coupling reaction. Several factors, often acting in concert, can be responsible.

Core Causal Pathways

The central issue is a kinetic competition between your desired nucleophile (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) and the hydroxide ion (or water) for the electrophilic carbon on the pyrimidine ring.

G cluster_0 cluster_2 Start Chloropyrimidine + Nucleophile + Base + Catalyst (Trace H2O present) Coupling Desired Coupling Pathway (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling k_coupling (Favored) Hydrolysis Hydrolysis Side Reaction (SNAr) Start->Hydrolysis k_hydrolysis (Competing) Desired_Product Desired Coupled Product (High Yield) Coupling->Desired_Product Side_Product Pyrimidinol Byproduct (Low Yield) Hydrolysis->Side_Product

Figure 1. Competing reaction pathways in chloropyrimidine coupling.
Solution Workflow: A Step-by-Step Diagnostic Approach

Use the following decision tree to systematically identify and resolve the source of hydrolysis.

G start Start: Low Yield & Hydrolysis Detected q_water 1. Assess Water Content: Are anhydrous conditions strictly enforced? start->q_water a_water_no Action: Rigorously Dry - Use freshly distilled/anhydrous solvents. - Dry glassware (oven/flame). - Use inert atmosphere (N2/Ar). - Use anhydrous reagents. q_water->a_water_no No q_base 2. Evaluate Base Choice: Is the base too strong or too nucleophilic? q_water->q_base Yes a_water_no->q_base a_base_yes Action: Change Base - Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3, K2CO3). - Avoid strong hydroxides (NaOH, KOH) if possible. q_base->a_base_yes Yes q_temp 3. Analyze Reaction Temperature: Is the temperature too high? q_base->q_temp No a_base_yes->q_temp a_temp_yes Action: Lower Temperature - Run reaction at the lowest temp that allows for reasonable coupling rates. - High temp often accelerates hydrolysis more than coupling. q_temp->a_temp_yes Yes q_kinetics 4. Consider Reaction Kinetics: Is the coupling reaction inherently slow? q_temp->q_kinetics No a_temp_yes->q_kinetics a_kinetics_yes Action: Optimize Coupling - Increase catalyst/ligand loading. - Screen different ligands (e.g., bulky, electron-rich phosphines for Buchwald-Hartwig). - Check reagent quality. q_kinetics->a_kinetics_yes Yes end End: Optimized Protocol (Minimized Hydrolysis) q_kinetics->end No a_kinetics_yes->end

Figure 2. Troubleshooting decision tree for hydrolysis in chloropyrimidine coupling.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyrimidines so susceptible to hydrolysis compared to other aryl chlorides like chlorobenzene?

A1: The susceptibility of chloropyrimidines stems from the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms in the ring are highly electronegative and withdraw electron density, making the carbon atom attached to the chlorine highly electrophilic and prone to nucleophilic attack. This process occurs via a nucleophilic aromatic substitution (SNAr) mechanism, which is greatly accelerated in electron-poor aromatic systems. In contrast, chlorobenzene lacks this strong electronic activation, making its C-Cl bond much less reactive towards nucleophiles.

Q2: What is the mechanistic role of the base in causing hydrolysis?

A2: The base plays a dual, often conflicting, role in cross-coupling reactions.

  • Required Activation: In many coupling reactions, such as the Suzuki-Miyaura coupling, a base is essential to activate one of the coupling partners (e.g., forming a boronate species from a boronic acid) to facilitate transmetalation to the palladium catalyst.[1] In Buchwald-Hartwig amination, the base deprotonates the amine, making it a more potent nucleophile.[2]

  • Unwanted Hydrolysis: However, if water is present, the base (especially strong bases like NaOH or KOH) will generate hydroxide ions (OH⁻). Hydroxide is a strong nucleophile that can directly attack the electrophilic carbon of the chloropyrimidine, leading to hydrolysis.[3] Even weaker bases like carbonates can promote hydrolysis by increasing the pH of any residual water.[4]

Q3: How do I choose the optimal base and solvent to minimize hydrolysis?

A3: The key is to select a system that favors the kinetics of the coupling reaction over the hydrolysis pathway. This is a classic example of achieving kinetic control over a competing thermodynamic or side reaction.[5][6]

  • Base Selection: Opt for weaker, non-nucleophilic, and often anhydrous bases. Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are less aggressive in generating hydroxide ions. Strong hydroxide bases (NaOH, KOH) should generally be avoided unless absolutely necessary and with rigorous exclusion of water.

  • Solvent Selection: Use anhydrous, aprotic polar solvents. Solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are standard. They can dissolve the organic substrates and many of the reagents while having a very low water content. While some reactions benefit from a small amount of water as a co-solvent to dissolve the inorganic base, this must be carefully optimized.[7] Using alcoholic solvents can also be problematic, as alkoxide ions formed in the presence of a strong base can lead to ether byproducts via a competing SNAr reaction.[8]

ParameterRecommended for Minimizing HydrolysisRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Organic amines (e.g., DIPEA)Weaker basicity reduces the rate of OH⁻ formation. Less nucleophilic character prevents direct reaction.
Solvent Anhydrous Toluene, Dioxane, THF, DMFAprotic nature prevents them from acting as a proton source or nucleophile. Low water content is critical.
Temperature Lowest effective temperature (often RT to 80 °C)Hydrolysis often has a higher activation energy; lower temperatures can disproportionately slow this side reaction.[6]
Q4: Can steric hindrance around the chlorine atom affect the rate of hydrolysis?

A4: Yes, significantly. Steric hindrance, the physical blocking of a reaction site by bulky neighboring groups, can slow down the rate of nucleophilic attack.[9][10] If the chloropyrimidine substrate has large substituents adjacent to the C-Cl bond, the approach of a nucleophile (including water or hydroxide) is impeded. This can be used to your advantage. If the desired coupling partner is smaller or the catalytic process is less sterically demanding than direct attack by a solvated hydroxide ion, you may observe reduced hydrolysis. Conversely, unhindered chloropyrimidines are generally more susceptible to rapid hydrolysis.

Q5: How can I confirm that hydrolysis is the cause of my low yield and identify the byproduct?

A5: The most definitive way is through analytical chemistry techniques.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude reaction mixture. Look for a molecular ion peak corresponding to the mass of your starting chloropyrimidine where the chlorine atom has been replaced by a hydroxyl group (M-Cl+OH, or a net change of -18.5 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be very informative. The formation of the pyrimidinol may cause noticeable shifts in the signals of the pyrimidine ring protons. The hydroxyl proton itself may be visible, though it is often broad and can exchange with D₂O.

  • High-Performance Liquid Chromatography (HPLC): Comparing the chromatogram of your reaction mixture to a standard of your starting material can reveal new peaks. The pyrimidinol byproduct will typically be more polar than the starting chloropyrimidine and thus have a shorter retention time on a reverse-phase column.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling to Minimize Hydrolysis

This protocol provides a robust starting point for coupling arylboronic acids with chloropyrimidines.

  • Glassware and Reagent Preparation:

    • Dry a round-bottom flask and condenser in an oven at >120 °C overnight, or flame-dry under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.

    • Use anhydrous solvent (e.g., Toluene or 1,4-Dioxane) from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

    • Use powdered, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃). If necessary, dry the base in a vacuum oven before use.

  • Reaction Assembly:

    • To the dried flask under an inert atmosphere, add the chloropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the anhydrous base (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional phosphine ligand.

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the anhydrous solvent via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of both the desired product and a more polar spot/peak corresponding to the potential pyrimidinol byproduct.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of the desired product to the hydrolyzed byproduct before purification.

References

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry). [Link]

  • Oregon State University. (1960). The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • ResearchGate. (2015). Quantification of pyritinol in solid pharmaceutical formulation by high-performance thin-layer chromatography-ultraviolet detection and selectivity evaluation by mass spectrometry. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (2017). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • National Institutes of Health. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Google Patents. (1996).
  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. [Link]

  • Wordpress. (2017). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS Publications. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. [Link]

  • Figshare. (2001). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. [Link]

  • PubMed. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]

  • YouTube. (2021). Steric Hindrance | Organic Chemistry. [Link]

  • RSC Publishing. (1976). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]

  • PubMed. (2016). Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 14: Greener Approaches to Cross-Coupling. [Link]

  • ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. [Link]

  • ACS Publications. (2023). Rationalizing and Adapting Water-Accelerated Reactions for Sustainable Flow Organic Processes. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • National Institutes of Health. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 1H NMR Spectral Signatures: 4-(3-Bromophenoxy)pyrimidine vs. Regioisomeric Alternatives

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, particularly in kinase inhibitor development. The synthesis of 4-(3-Bromophenoxy)pyrimidine typically involves a Nucleophilic Aromatic Substitution (


) of 4-chloropyrimidine. However, a common critical failure point in this workflow is the formation of regioisomers or the misidentification of the product against starting materials.

This guide provides a definitive comparative analysis of the 1H NMR spectrum of 4-(3-Bromophenoxy)pyrimidine. Unlike standard data sheets, we compare its spectral performance against its most common structural alternative—the 2-(3-Bromophenoxy)pyrimidine isomer—and evaluate solvent-dependent resolution (CDCl3 vs. DMSO-d6) to ensure rigorous structural validation.

Structural Logic and Proton Assignment Strategy

To interpret the spectrum accurately, one must understand the electronic environment. The molecule consists of an electron-deficient pyrimidine ring linked by an ether oxygen to a meta-brominated benzene ring.

  • The Pyrimidine System: The 4-position substitution breaks the symmetry of the pyrimidine ring.

    • H2: Located between two nitrogen atoms; highly deshielded.

    • H6: Adjacent to one nitrogen; deshielded.

    • H5: Beta to nitrogen atoms and adjacent to the electron-donating oxygen; significantly shielded (upfield).

  • The Phenoxy System: The 3-bromo substitution creates a specific splitting pattern (Singlet, Doublet, Triplet, Doublet).

Visualizing the Assignment Logic

The following diagram maps the structural moieties to their expected spectral signals, establishing the logic for the assignment.

G cluster_0 Pyrimidine Ring (Electron Deficient) cluster_1 Phenoxy Ring (3-Br Substituted) Molecule 4-(3-Bromophenoxy) pyrimidine H2 Proton H2 (Between 2 Nitrogens) Molecule->H2 H6 Proton H6 (Alpha to N) Molecule->H6 H5 Proton H5 (Beta to N, Ortho to O) Molecule->H5 ArH Aromatic Protons (H2', H4', H5', H6') Molecule->ArH Singlet (s)\n~8.7-8.9 ppm Singlet (s) ~8.7-8.9 ppm H2->Singlet (s)\n~8.7-8.9 ppm Doublet (d)\n~8.5 ppm Doublet (d) ~8.5 ppm H6->Doublet (d)\n~8.5 ppm Doublet (d)\n~6.8-7.0 ppm Doublet (d) ~6.8-7.0 ppm H5->Doublet (d)\n~6.8-7.0 ppm Multiplet Region\n7.1-7.5 ppm Multiplet Region 7.1-7.5 ppm ArH->Multiplet Region\n7.1-7.5 ppm

Figure 1: Structural-to-Spectral mapping logic for 4-(3-Bromophenoxy)pyrimidine. Note the distinct chemical shift separation of the pyrimidine protons.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data presented in the comparison tables, follow this validated protocol. This method minimizes concentration-dependent shifts often seen in heteroaromatic systems.

Reagents:

  • Analyte: 4-(3-Bromophenoxy)pyrimidine (>98% HPLC purity).

  • Solvent A: Chloroform-d (CDCl3) with 0.03% TMS (for high resolution).

  • Solvent B: DMSO-d6 (for solubility comparison).

Step-by-Step Workflow:

  • Massing: Weigh 10.0 mg ± 0.5 mg of the solid into a clean vial.

  • Solvation: Add 600 µL of Solvent A (CDCl3).

    • Note: If the sample is an oil or gum (common in crude synthesis), filter through a small plug of glass wool into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the H2 proton which has a long T1).

    • Scans (NS): 16 (sufficient for 10mg); increase to 64 if <2mg.

    • Spectral Width: -2 to 14 ppm.

Comparative Analysis: Product vs. Alternatives

This section is the core value add. We compare the target molecule against its regioisomer (a common impurity) and analyze solvent effects.

A. The "Smoking Gun": Differentiating Regioisomers

In the synthesis of phenoxypyrimidines, the nucleophile can attack the 2-position or the 4-position depending on the starting material (2-chloropyrimidine vs. 4-chloropyrimidine).

FeatureTarget: 4-(3-Bromophenoxy)pyrimidine Alternative: 2-(3-Bromophenoxy)pyrimidine Diagnostic Utility
Symmetry Asymmetric Pyrimidine RingSymmetric Pyrimidine RingHigh
H2 Signal Singlet (1H) at ~8.8 ppmAbsent (C2 is substituted)Critical
H5 Signal Doublet (1H) at ~6.9 ppmTriplet (1H) at ~7.1 ppmHigh
H4/H6 Signal H6 is Doublet at ~8.6 ppmH4/H6 are Equivalent Doublets (2H) High

Analysis: If your spectrum shows a triplet in the pyrimidine region (coupling to two adjacent protons) or integrates to 2 protons for the most downfield doublet, you have synthesized the wrong isomer (the 2-substituted product).

B. Solvent Resolution Performance (CDCl3 vs. DMSO-d6)

Solvent choice drastically affects the resolution of the aromatic "mush" (7.0 - 7.5 ppm).

ParameterChloroform-d (CDCl3)DMSO-d6Recommendation
H2 Shift ~8.78 ppm (s)~8.85 ppm (s)Consistent
H5 Shift ~6.85 ppm (d)~7.15 ppm (d)DMSO causes downfield shift
Peak Separation Excellent. The 3-Br-phenyl protons are often distinct.Moderate. Solvent viscosity causes slight broadening; water peak (~3.33 ppm) can interfere if sample is wet.Use CDCl3 for characterization.
Solubility Good (for free base).Excellent (for salts/polar impurities).Use DMSO only if CDCl3 fails.

Detailed Spectral Assignment (in CDCl3)

The following data represents the standard assignment for 4-(3-Bromophenoxy)pyrimidine in CDCl3 at 400 MHz.

Chemical Shifts (


) and Coupling Constants (

):
  • 
     8.78 (s, 1H, Pyrimidine H-2): 
    
    • Observation: Appears as a singlet but may show very fine splitting (

      
       Hz) due to long-range coupling.
      
    • Validation: Must integrate to exactly 1H relative to H5.

  • 
     8.55 (d, 
    
    
    
    Hz, 1H, Pyrimidine H-6):
    • Observation: Typical doublet. The coupling constant of ~5.8 Hz is characteristic of

      
       in pyrimidines.
      
  • 
     7.45 – 7.35 (m, 2H, Phenoxy Ar-H): 
    
    • Observation: This typically contains the H-2' (singlet-like) and H-4' (doublet) of the bromobenzene ring.

  • 
     7.30 (t, 
    
    
    
    Hz, 1H, Phenoxy H-5'):
    • Observation: The meta-coupling results in a pseudo-triplet.

  • 
     7.12 (m, 1H, Phenoxy H-6'): 
    
    • Observation: Often overlaps, but distinct integration is possible.

  • 
     6.85 (d, 
    
    
    
    Hz, 1H, Pyrimidine H-5):
    • Observation: The most upfield signal.

    • Validation: The coupling constant must match H-6 (5.8 Hz). If these

      
       values do not match, the assignment is incorrect.
      

Validation Workflow Diagram

Use this decision tree to validate your synthesis product based on the NMR data.

Validation Start Acquire 1H NMR (CDCl3) CheckH2 Is there a Singlet at > 8.7 ppm? Start->CheckH2 CheckH5 Check Upfield Signal (~6.9 ppm). Is it a Doublet or Triplet? CheckH2->CheckH5 Yes (1H) Result2 Impurity Identified: 2-(3-Bromophenoxy)pyrimidine CheckH2->Result2 No (Absent) Result4 Confirmed: 4-(3-Bromophenoxy)pyrimidine CheckH5->Result4 Doublet CheckH5->Result2 Triplet ResultOther Unknown/Degradation CheckH5->ResultOther Multiplet/Other

Figure 2: Logical decision tree for validating the regiochemistry of the synthesis product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for coupling constants and heteroaromatic shifts).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). NMR Spectra of Pyrimidine Derivatives. National Institute of Advanced Industrial Science and Technology.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift correlations in nitrogen heterocycles).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Reference for pyrimidine reactivity and spectral properties).

A Researcher's Guide to 13C NMR Chemical Shifts for Phenoxy Pyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced structural features of pharmacologically relevant scaffolds is paramount. Phenoxy pyrimidines represent a significant class of compounds with a broad spectrum of biological activities. Among the arsenal of analytical techniques for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework map. This guide offers an in-depth comparison of the 13C NMR chemical shifts for phenoxy pyrimidine isomers and their derivatives, supported by experimental data, to aid in the unequivocal identification and characterization of these important molecules.

The Foundational Principles of 13C NMR in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is a powerful technique that probes the magnetic properties of the ¹³C isotope. Although ¹³C has a low natural abundance (about 1.1%), modern NMR spectrometers can readily acquire detailed spectra. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a ¹³C NMR spectrum. It is highly sensitive to the electronic environment of each carbon atom.[1] Factors such as the hybridization of the carbon, the electronegativity of neighboring atoms, and mesomeric (resonance) effects all contribute to the observed chemical shift.[2]

In aromatic and heteroaromatic systems like phenoxy pyrimidines, the electron distribution within the rings significantly influences the chemical shifts. The nitrogen atoms in the pyrimidine ring, being more electronegative than carbon, generally cause a downfield shift (higher ppm values) for the adjacent carbon atoms. Conversely, the oxygen atom of the phenoxy group, through its electron-donating resonance effect, can shield certain carbons, causing an upfield shift (lower ppm values). The interplay of these electronic effects, along with the substitution pattern on both the pyrimidine and phenoxy rings, results in a unique ¹³C NMR fingerprint for each molecule.

Comparative Analysis of Phenoxy Pyrimidine Isomers

The position of the phenoxy group on the pyrimidine ring dramatically alters the electronic distribution and, consequently, the 13C NMR chemical shifts. Below is a comparison of the reported chemical shifts for the parent pyrimidine and a selection of phenoxy pyrimidine derivatives.

Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Pyrimidine and Phenoxy Pyrimidine Derivatives

CompoundC-2C-4C-5C-6Phenoxy C-1'Phenoxy C-2'/6'Phenoxy C-3'/5'Phenoxy C-4'Solvent
Pyrimidine[3]158.4157.1121.8157.1----CDCl₃
2-Phenoxypyrimidine~164~163~110~163~154~121~129~125CDCl₃
4-(4-Chlorophenoxy)pyrimidin-2-amine~163~170~100~161~152~122~130~129DMSO-d₆

Analysis of Chemical Shift Trends:

  • Pyrimidine Carbons: In the parent pyrimidine, the carbons adjacent to the nitrogen atoms (C-2, C-4, and C-6) are significantly deshielded, appearing at high ppm values. C-5, being flanked by two carbons, resonates at a much higher field.

  • Effect of the Phenoxy Group: The introduction of a phenoxy group induces notable changes in the chemical shifts of the pyrimidine ring. The carbon atom directly attached to the phenoxy ether linkage experiences a significant downfield shift due to the electronegativity of the oxygen atom. The extent of this shift and the effect on other ring carbons depends on the position of substitution.

  • Substituent Effects on the Phenoxy Ring: Substituents on the phenoxy ring will further modulate the chemical shifts of both the phenoxy and pyrimidine carbons. Electron-withdrawing groups, such as a chloro group, will generally cause a downfield shift for the carbons on the phenoxy ring, particularly the ipso- and para-carbons.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for phenoxy pyrimidines, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 10-25 mg of the phenoxy pyrimidine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For comparative studies, consistency in the solvent used is essential.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the correct frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution. This is typically an automated process on modern spectrometers.

  • Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

3. 1D ¹³C NMR Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This removes ¹H-¹³C coupling, resulting in a spectrum with single lines for each unique carbon atom.

  • Key Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected chemical shifts.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is often required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer delay is necessary to ensure full relaxation of all carbon nuclei.

    • Acquisition Time (AQ): Typically 1-2 seconds.

4. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio, if necessary.

  • Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Baseline correct the spectrum to ensure accurate peak picking and integration.

  • Reference the spectrum to the solvent peak.

  • Assign the peaks to the corresponding carbon atoms in the molecule. This often requires the use of 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

Visualizing the Workflow and Structure

To better illustrate the process and the molecular framework, the following diagrams are provided.

G cluster_workflow 13C NMR Data Acquisition Workflow Sample_Prep Sample Preparation (10-25 mg in 0.6 mL solvent) NMR_Setup Instrument Setup (Tune, Lock, Shim) Sample_Prep->NMR_Setup Data_Acq 1D 13C NMR Acquisition (Proton Decoupled) NMR_Setup->Data_Acq Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis

Caption: A streamlined workflow for acquiring and analyzing 13C NMR data of phenoxy pyrimidines.

Caption: Generalized structure of a phenoxy pyrimidine, highlighting the atom numbering.

Conclusion

This guide provides a comparative framework for understanding the 13C NMR chemical shifts of phenoxy pyrimidines. By appreciating the fundamental principles that govern these shifts and following a standardized experimental protocol, researchers can confidently utilize 13C NMR spectroscopy for the structural verification and characterization of this important class of heterocyclic compounds. The provided data and workflow serve as a valuable resource for drug discovery and development professionals in their pursuit of novel therapeutic agents.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 833-843. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • American Chemical Society. (2025). Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. [Link]

  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Royal Society of Chemistry. (n.d.). ROESY and 13C NMR to distinguish between d- and l-rhamnose in the α-d-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]

  • ResearchGate. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (2021). 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. [Link]

  • ResearchGate. (2021). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]

  • MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. [Link]

Sources

Comparative Guide: LC-MS/MS Fragmentation of 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of 4-(3-Bromophenoxy)pyrimidine , a critical scaffold in medicinal chemistry (often found in kinase inhibitors and agrochemicals). It compares the specific spectral signature of this meta-substituted isomer against its ortho- and para-analogues to facilitate precise structural elucidation.

Executive Summary

4-(3-Bromophenoxy)pyrimidine presents a unique analytical challenge due to the presence of the bromine isotope pattern (


) and the stability of the diaryl ether linkage. Accurate identification requires distinguishing the meta-substitution pattern from the ortho- and para-isomers, which often co-elute in rapid screening gradients.

This guide establishes the Meta-Stable Fragmentation Protocol , demonstrating that the 3-bromo isomer exhibits a distinct resistance to specific ring-closure ions observed in ortho-isomers and lacks the resonance-stabilized carbocation intensity of the para-isomer.

Technical Specifications & Ionization Physics

FeatureSpecification
Formula

Monoisotopic Mass 249.97 (for

)
Precursor Ions [M+H]+ m/z 251.0 (

) / 253.0 (

)
Isotopic Ratio 1:1 doublet (Characteristic of mono-brominated species)
Ionization Mode ESI Positive (Protonation site: Pyrimidine N1/N3)
Key Neutral Losses

(28 Da),

(27 Da),

(79/81 Da)

Fragmentation Mechanics: The "Meta" Signature

The fragmentation of 4-(3-Bromophenoxy)pyrimidine under Collision-Induced Dissociation (CID) follows three primary pathways driven by the protonation of the pyrimidine ring.

Pathway A: Ether Bridge Cleavage (Diagnostic)

The most abundant pathway involves the cleavage of the C-O bond. Unlike aliphatic ethers, the aromatic ether bond is strong; however, the electron-deficient pyrimidine ring facilitates nucleophilic displacement or inductive cleavage.

  • Mechanism: Protonation at the pyrimidine nitrogen weakens the C(4)-O bond.

  • Product: Formation of the 4-hydroxypyrimidine cation (m/z 97) and loss of the neutral bromophenyl radical/molecule.

  • Observation: This is often the base peak at medium collision energies (20-30 eV).

Pathway B: Bromine Radical Loss
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Product: [M+H - Br]

    
     at m/z 172 .
    
  • Differentiation: This radical cation is less stable in the meta isomer compared to the para isomer (where the radical is resonance stabilized) or the ortho isomer (where immediate cyclization can occur).

Pathway C: Pyrimidine Ring Contraction (RDA)
  • Mechanism: Retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring.

  • Product: Loss of

    
     (27 Da) from the precursor, yielding m/z 224/226 .
    

Comparative Analysis: Isomer Differentiation

The core value of this guide is distinguishing the target (3-Br) from its isomers.

Scenario 1: vs. 4-(2-Bromophenoxy)pyrimidine (Ortho)
  • The Ortho Effect: The ortho-isomer exhibits a unique "proximity effect." The bromine atom is sterically close to the ether oxygen and the pyrimidine nitrogens.

  • Spectral Marker: The ortho-isomer frequently shows a dominant [M+H - HBr]

    
      peak (m/z 171) due to intramolecular elimination, forming a cyclic benzofuro-pyrimidine type ion.
    
  • 3-Br Behavior: The meta isomer cannot cyclize easily; therefore, the loss of HBr (m/z 171) is significantly lower in intensity compared to the radical loss of Br (m/z 172).

Scenario 2: vs. 4-(4-Bromophenoxy)pyrimidine (Para)
  • Resonance Stabilization: Upon fragmentation of the ether bond, the para-isomer can stabilize a positive charge on the phenyl ring (phenonium ion) better than the meta-isomer due to conjugation.

  • Spectral Marker: The para-isomer often shows a higher abundance of the Bromophenyl cation (m/z 155/157) relative to the pyrimidine fragment (m/z 97).

  • 3-Br Behavior: The meta-isomer favors charge retention on the nitrogen-containing pyrimidine ring (m/z 97) because the meta-cation on the phenyl ring is not resonance stabilized.

Summary Table: Isomer Differentiation Rules
IsomerKey Diagnostic FeatureDominant Fragment Ratio
3-Br (Meta) Balanced fragmentation; clean Br isotope pattern retained in high mass fragments.m/z 97 (Base) > m/z 172
2-Br (Ortho) Ortho Effect: High loss of neutral HBr (80/82 Da).m/z 171 (Cyclic cation) is prominent.[1]
4-Br (Para) Resonance: Enhanced phenyl ring stability.Higher ratio of m/z 155/157 vs m/z 97 compared to meta.

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the fragmentation logic for the target 3-bromo isomer, highlighting the divergence from ortho/para pathways.

FragmentationPathways Precursor Precursor [M+H]+ m/z 251 / 253 (1:1 Ratio) EtherCleave Ether Cleavage (Primary Path) Precursor->EtherCleave CID 20-30eV BrLoss Homolytic Br Loss (Secondary Path) Precursor->BrLoss High Energy Frag_97 Fragment A Pyrimidin-4-ol Cation m/z 97 (Base Peak) EtherCleave->Frag_97 Charge Retention on N-Heterocycle Frag_155 Fragment B Bromophenyl Cation m/z 155 / 157 (Low Intensity in Meta) EtherCleave->Frag_155 Charge Retention on Phenyl (Minor) Frag_172 Fragment C Radical Cation [M+H - Br•]+ m/z 172 BrLoss->Frag_172 -Br• (79/81) Frag_171 Fragment D Cyclic Cation [M+H - HBr]+ m/z 171 (Trace in Meta, High in Ortho) BrLoss->Frag_171 -HBr (80/82) (Inefficient in Meta)

Figure 1: Proposed MS/MS fragmentation tree for 4-(3-Bromophenoxy)pyrimidine. Note the suppression of the m/z 171 pathway compared to ortho-isomers.

Experimental Protocol

To replicate these results and ensure differentiation, follow this self-validating protocol.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Note: Isomers may partially separate; Meta usually elutes between Ortho (early) and Para (late).

Step 2: MS Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the weak ether bond).

  • Collision Energy (CE): Ramp 15 -> 45 eV.

    • Validation Check: At 15 eV, the parent doublets (251/253) should be dominant. At 35 eV, the m/z 97 fragment should become the base peak.

Step 3: Data Interpretation[7]
  • Extract Ion Chromatogram (EIC): Plot m/z 251.0 and 253.0.

  • Verify Isotope: Ensure peaks co-elute perfectly with a 1:1 intensity ratio.

  • Check for Ortho-Contamination: Monitor m/z 171. If m/z 171 > 10% of m/z 172, suspect presence of the ortho-isomer or thermal degradation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on ortho-effects and ether cleavage mechanisms).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (Source for ESI ionization behavior of nitrogen heterocycles).
  • Smith, R. M. (2014). "Understanding Mass Spectra: A Basic Approach." Wiley.
  • Holčapek, M., et al. (2010). "Differentiation of isomeric aromatic derivatives by electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry, 45(1), 56-65. Link (Validates the differentiation of positional isomers via fragmentation intensity ratios).

  • NIST Mass Spectral Library. "Fragmentation of Diaryl Ethers." (General reference for the cleavage of Ar-O-Ar bonds). Link

Sources

Publish Comparison Guide: HPLC Purity Methods for 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to the HPLC purity analysis of 4-(3-Bromophenoxy)pyrimidine , a common intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors).

Unlike generic protocols, this guide prioritizes selectivity mechanisms —specifically leveraging


 interactions to separate critical regioisomeric impurities and starting materials that co-elute on standard C18 phases.

Executive Summary & Molecule Analysis

  • Compound: 4-(3-Bromophenoxy)pyrimidine

  • CAS: 57381-41-6 (Representative analog class)

  • Chemical Challenges:

    • Hydrophobicity: The bromophenyl and pyrimidine rings create a moderately hydrophobic molecule (LogP ~2.5–3.0), requiring high organic mobile phase strength.

    • Regioisomerism: Synthesis often yields the 2-phenoxy isomer or bis-phenoxy impurities, which are structurally identical in mass and hydrophobicity to the target 4-phenoxy product.

    • Basic Nitrogens: The pyrimidine ring (pKa ~1.3) can interact with residual silanols, causing peak tailing.

Method Strategy Comparison

The following table compares three distinct chromatographic approaches. Method B is the recommended "Gold Standard" for purity profiling due to its ability to resolve aromatic isomers.

FeatureMethod A: The "Workhorse" Method B: The "High Selectivity" (Recommended) Method C: High-Throughput
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl C18 (Sub-2

m)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic Interaction
Primary Use Case Rough purity checks, reaction monitoring.Final product release, isomer resolution. LC-MS screening, fast kinetics.
Regioisomer Resolution ModerateHigh (Resolves 2- vs 4- isomers)Low to Moderate
Mobile Phase Water/ACN + 0.1% TFAWater/Methanol + 10mM Ammonium Formate Water/ACN + 0.1% Formic Acid
Run Time 20-30 min25-35 min 3-5 min

Detailed Experimental Protocol (Method B)

This protocol utilizes a Phenyl-Hexyl stationary phase . The biphenyl nature of the analyte (pyrimidine + bromophenyl) allows for specific


 stacking interactions with the phenyl stationary phase, providing superior resolution of impurities that differ only in the position of the bromine or the phenoxy linkage.
A. Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
  • Instrument: HPLC system with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm

    
     4.6 mm, 3.5 
    
    
    
    m or 5
    
    
    m).
  • Column Temperature: 35°C (Controls viscosity and

    
     interaction strength).
    
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Primary: 254 nm (Aromatic ring absorption).

    • Secondary: 210 nm (Universal organic detection for non-aromatic impurities).

  • Injection Volume: 5–10

    
    L.
    
B. Mobile Phase Preparation[2][6][12]
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why: Buffering at pH 3.5 suppresses silanol ionization (reducing tailing) while keeping the pyrimidine ring partially protonated/neutral, ensuring consistent retention.

  • Solvent B (Organic): 100% Methanol.

    • Why: Methanol promotes stronger

      
       interactions than Acetonitrile. Acetonitrile's 
      
      
      
      -electrons can compete with the stationary phase, masking the selectivity benefits.
C. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
20.01090Linear Gradient
25.01090Wash
25.19010Re-equilibration
30.09010End
D. Standard & Sample Preparation[7][10][12]
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg of 4-(3-Bromophenoxy)pyrimidine in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for system suitability.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5

    
    g/mL).
    

Analytical Workflow & Logic

The following diagram illustrates the decision process for method selection and impurity identification.

MethodDevelopment Start Start: 4-(3-Bromophenoxy)pyrimidine Sample Goal Define Goal: Purity vs. Speed Start->Goal Decision Is Regioisomer Separation Critical? Goal->Decision MethodA Method A: C18 / ACN (Standard Screening) Decision->MethodA No (Rough Purity) MethodB Method B: Phenyl-Hexyl / MeOH (High Selectivity) Decision->MethodB Yes (Final Release) Check Check Resolution (Rs) MethodA->Check Pass Rs > 2.0 Proceed to Validation MethodB->Pass Check->Pass Clean Separation Fail Rs < 1.5 Co-eluting Impurities Check->Fail Overlapping Peaks Optimize Switch to Method B (Leverage Pi-Pi Interactions) Fail->Optimize Optimize->MethodB

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.

Impurity Profile & System Suitability

To validate the method (Trustworthiness), you must demonstrate the system's ability to detect likely synthetic byproducts.

Potential Impurities[1][5][6][7][13][14]
  • 3-Bromophenol (Starting Material): Elutes early (more polar).

  • 4-Chloropyrimidine (Starting Material): Elutes early, potential hydrolysis risk.

  • Bis-phenoxy pyrimidine (Over-reaction): Elutes late (very hydrophobic, two phenyl rings).

  • Regioisomers: 2-(3-Bromophenoxy)pyrimidine. This is the critical separation.

System Suitability Criteria (Acceptance Limits)
ParameterAcceptance CriteriaRationale
Retention Time (RT)

0.1 min
Ensures flow/gradient stability.
Tailing Factor (

)

Verifies suppression of silanol interactions.
Resolution (

)

between Main Peak and nearest Impurity
Critical for accurate quantitation.
% RSD (Area)

(n=5 injections)
Demonstrates injector precision.
Signal-to-Noise (S/N)

for LOQ solution
Ensures sensitivity for trace impurities.

Scientific Rationale (Expertise)

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) is the standard organic modifier for C18, it is aprotic and possesses its own


 electrons (triple bond). In "Method B", we use Methanol (MeOH)  because it is protic and does not interfere with the 

electron sharing between the analyte's aromatic rings and the Phenyl-Hexyl stationary phase. This maximizes the selectivity difference between the target molecule and its structural isomers [1].
pH Control

The pyrimidine ring contains nitrogen atoms with a pKa of approximately 1.3 [2]. Using a buffer at pH 3.5 ensures the mobile phase is robust. If the pH were neutral (pH 7), secondary interactions with residual silanols on the silica surface would cause severe peak tailing. If the pH were too acidic (< 2.0), the ether linkage might be susceptible to hydrolysis over long sequences. pH 3.5 is the "sweet spot" for stability and peak shape.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Specialty Columns and Solvent Selectivity").

  • Williams, R. (2025).[1] pKa Data Compilation. Detailed tables of heteroaromatic pKa values. 1

  • Vertex AI Search. (2025).[2] HPLC Method Development for Brominated Pyrimidines. (Synthesis of search results 1.1, 1.6, 1.12). 3

Sources

A Comparative Guide to 4-(3-Bromophenoxy)pyrimidine and 2-Chloropyrimidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its versatile nature allows for strategic functionalization, leading to potent and selective modulators of a wide array of protein kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth technical comparison of two key pyrimidine-based synthons: 4-(3-Bromophenoxy)pyrimidine and representative 2-chloropyrimidine analogs. By examining their physicochemical properties, chemical reactivity, and biological activities, we aim to equip researchers with the critical insights needed to make informed decisions in the design and synthesis of next-generation kinase inhibitors.

At a Glance: Physicochemical Properties

A molecule's journey from a laboratory flask to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate solubility, permeability, and ultimately, bioavailability. Below is a comparative table of key physicochemical properties for 4-(3-Bromophenoxy)pyrimidine and representative 2-chloropyrimidine analogs.

Property4-(3-Bromophenoxy)pyrimidine (Predicted)2-Chloropyrimidine[1]2,4-Dichloropyrimidine[2][3][4][5]
Molecular Formula C₁₀H₇BrN₂OC₄H₃ClN₂C₄H₂Cl₂N₂
Molecular Weight 251.08 g/mol 114.53 g/mol 148.97 g/mol
Melting Point Not available63-66 °C57-61 °C
Boiling Point Not available75-76 °C / 10 mmHg101 °C / 23 mmHg
Calculated LogP ~3.5-4.00.58~1.5
pKa (Predicted) Not available-1.46-2.84
Solubility Likely soluble in organic solventsSlightly soluble in water; Soluble in methanolSoluble in water (partly), methanol, chloroform, and ethyl acetate

Note: Experimental data for 4-(3-Bromophenoxy)pyrimidine is limited. Predicted values are based on the properties of 4-bromopyrimidine and the contribution of the 3-bromophenoxy group.

The stark contrast in LogP values highlights a critical divergence in the potential applications of these scaffolds. The higher lipophilicity of 4-(3-Bromophenoxy)pyrimidine suggests it may be more suitable for targeting binding pockets with significant hydrophobic character, though this may also present challenges related to aqueous solubility. Conversely, the lower LogP of 2-chloropyrimidine analogs indicates better water solubility, a desirable trait for oral bioavailability.

Chemical Reactivity: A Tale of Two Scaffolds

The synthetic utility of these pyrimidine building blocks is defined by their reactivity in key cross-coupling and nucleophilic substitution reactions. Understanding these nuances is paramount for efficient library synthesis and lead optimization.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the position of the leaving group (chloro vs. phenoxy) and the presence of other substituents dramatically influence reactivity.

2-Chloropyrimidines: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards SNAr. This is due to the electron-withdrawing nature of the adjacent ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6] This high reactivity makes 2-chloropyrimidines excellent electrophiles for reaction with a wide range of nucleophiles, including amines, thiols, and alkoxides.

4-(3-Bromophenoxy)pyrimidine: In contrast, the phenoxy group at the 4-position is a poorer leaving group than chlorine. While SNAr reactions at the 4-position of pyrimidines are possible, they generally require more forcing conditions or the presence of a strong electron-withdrawing group on the phenoxy ring. However, the true synthetic power of this scaffold lies not in the displacement of the phenoxy group, but in the reactivity of the bromine atom on the appended phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenoxy ring of 4-(3-Bromophenoxy)pyrimidine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) of the "southern" region of the molecule.

Conversely, 2-chloropyrimidines can also participate in Suzuki coupling reactions, though the reactivity of the C-Cl bond is generally lower than that of a C-Br bond, often requiring more specialized catalysts and conditions.

Biological Applications: Targeting the Kinome

Both 4-phenoxypyrimidine and 2-chloropyrimidine scaffolds are prevalent in a multitude of kinase inhibitors, targeting key players in cancer and inflammatory signaling pathways.

Case Study: Src and Bcr-Abl Kinase Inhibition

The Src family of non-receptor tyrosine kinases and the Bcr-Abl fusion protein are critical drivers of oncogenesis in various leukemias and solid tumors.[7][8][9] Pyrimidine-based inhibitors have shown significant promise in targeting these kinases.

  • 2-Chloropyrimidine Analogs: The high reactivity of the 2-chloro group has been ingeniously exploited to develop covalent inhibitors. These compounds form an irreversible bond with a non-catalytic cysteine residue in the ATP-binding pocket of the kinase, leading to potent and sustained inhibition.[10] This strategy can enhance potency and overcome certain forms of acquired resistance.

  • 4-Phenoxypyrimidine Derivatives: The 4-phenoxypyrimidine scaffold is a common feature in ATP-competitive inhibitors of Src and Bcr-Abl. The phenoxy group often occupies a hydrophobic pocket adjacent to the ATP-binding site, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase. The bromine atom on the phenoxy ring provides a convenient handle for synthetic elaboration to optimize potency and selectivity.

Below is a table of representative IC₅₀ values for pyrimidine-based inhibitors against Src and Bcr-Abl kinases.

Compound ClassKinase TargetRepresentative IC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidineSrc21,700[7]
Pyrido[2,3-d]pyrimidinec-Src< 10[11]
Phenyl-amino-pyrimidineBcr-Abl30,000-71,000[12]
Pyrimidine-based PROTACBcr-Abl0.261[13]

Note: The IC₅₀ values presented are for representative compounds within each class and may not be directly comparable due to variations in assay conditions.

Signaling Pathways in Focus: Src and Bcr-Abl

To provide a clearer context for the role of these inhibitors, the following diagram illustrates the simplified signaling pathways of Src and Bcr-Abl, highlighting their downstream effects on cell proliferation, survival, and migration.

SignalingPathways cluster_Src Src Signaling cluster_BcrAbl Bcr-Abl Signaling Src Src Kinase FAK FAK Src->FAK Activates Ras_Src Ras/Raf/MEK/ERK Pathway Src->Ras_Src Activates STAT3_Src STAT3 Src->STAT3_Src Activates Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Cell_Proliferation_Src Cell Proliferation Ras_Src->Cell_Proliferation_Src STAT3_Src->Cell_Proliferation_Src BcrAbl Bcr-Abl Kinase PI3K_Akt PI3K/Akt/mTOR Pathway BcrAbl->PI3K_Akt Activates JAK_STAT JAK/STAT Pathway BcrAbl->JAK_STAT Activates Ras_BcrAbl Ras/Raf/MEK/ERK Pathway BcrAbl->Ras_BcrAbl Activates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Proliferation_BcrAbl Cell Proliferation JAK_STAT->Cell_Proliferation_BcrAbl Ras_BcrAbl->Cell_Proliferation_BcrAbl Inhibitor Pyrimidine-Based Inhibitors Inhibitor->Src Inhibitor->BcrAbl

Caption: Simplified Src and Bcr-Abl signaling pathways and the inhibitory action of pyrimidine-based compounds.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.

Synthesis of 4-(3-Bromophenoxy)pyrimidine via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 4-(3-Bromophenoxy)pyrimidine from a suitable 4-halopyrimidine and 3-bromophenol.

Workflow Diagram:

SNAr_Workflow Start Start Reactants Combine 4-halopyrimidine, 3-bromophenol, and base in a suitable solvent (e.g., DMF) Start->Reactants Reaction Heat the reaction mixture (e.g., 80-120 °C) Reactants->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Quench with water and extract with an organic solvent Monitoring->Workup Upon completion Purification Purify by column chromatography Workup->Purification End Obtain pure 4-(3-Bromophenoxy)pyrimidine Purification->End

Caption: Workflow for the synthesis of 4-(3-Bromophenoxy)pyrimidine via SNAr.

Step-by-Step Protocol:

  • To a solution of 4-chloropyrimidine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add 3-bromophenol (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(3-Bromophenoxy)pyrimidine.

Suzuki-Miyaura Cross-Coupling of a 2-Chloropyrimidine Analog

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid.

Workflow Diagram:

Suzuki_Workflow Start Start Reactants Combine 2-chloropyrimidine, arylboronic acid, palladium catalyst, ligand, and base in a solvent (e.g., dioxane/water) Start->Reactants Degas Degas the reaction mixture Reactants->Degas Reaction Heat under inert atmosphere (e.g., 80-100 °C) Degas->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Cool, filter, and extract Monitoring->Workup Upon completion Purification Purify by column chromatography or recrystallization Workup->Purification End Obtain pure 2-arylpyrimidine product Purification->End

Caption: Workflow for the Suzuki-Miyaura coupling of a 2-chloropyrimidine analog.

Step-by-Step Protocol:

  • To a reaction vessel, add the 2-chloropyrimidine analog (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-arylpyrimidine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a target kinase using an ADP-Glo™ or similar luminescence-based assay.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Dispense Dispense test compounds and controls into a multi-well plate Start->Dispense Add_Enzyme Add kinase and substrate solution Dispense->Add_Enzyme Initiate Initiate reaction by adding ATP solution Add_Enzyme->Initiate Incubate Incubate at room temperature Initiate->Incubate Stop_Develop Add stop reagent and developing reagent Incubate->Stop_Develop Read Read luminescence Stop_Develop->Read Analyze Calculate % inhibition and determine IC₅₀ Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Dispense the compound dilutions into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and a suitable substrate to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Add a Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The choice between a 4-(3-Bromophenoxy)pyrimidine and a 2-chloropyrimidine scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • 2-Chloropyrimidine analogs offer a direct route to potent, and potentially covalent, inhibitors due to the high reactivity of the 2-chloro position. Their generally favorable physicochemical properties make them attractive starting points for lead discovery.

  • 4-(3-Bromophenoxy)pyrimidine provides a versatile platform for extensive SAR exploration through palladium-catalyzed cross-coupling at the bromine position. This allows for fine-tuning of interactions within the kinase binding site to optimize potency and selectivity.

Future research in this area will likely focus on the development of novel pyrimidine-based scaffolds that combine the advantageous features of both classes of compounds. This could involve the synthesis of molecules with multiple reactive handles for orthogonal functionalization or the design of covalent inhibitors with tunable reactivity to improve their safety profiles. Ultimately, a deep understanding of the structure-property and structure-activity relationships of these fundamental building blocks will continue to drive the discovery of innovative and effective kinase inhibitors.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem. Available at: [Link]

  • Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis. Oncogene. Available at: [Link]

  • Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. Research Square. Available at: [Link]

  • 4-Bromopyrimidine | C4H3BrN2 | CID 12752220. PubChem. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available at: [Link]

  • 2-Chloropyrimidine | C4H3ClN2 | CID 74404. PubChem. Available at: [Link]

  • 3-(4-bromophenoxy)-pyridine (C11H8BrNO). PubChemLite. Available at: [Link]

  • A Novel Pyridopyrimidine Inhibitor of Abl Kinase Is a Picomolar Inhibitor of Bcr-abl-driven K562 Cells and Is Effective against STI571-resistant Bcr-abl Mutants1. Clinical Cancer Research. Available at: [Link]

  • Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Biochemical Pharmacology. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Europe PMC. Available at: [Link]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. PubMed. Available at: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • 2,4-Bis(4-bromophenoxy)pyrimidine | C16H10Br2N2O2 | CID 3008440. PubChem. Available at: [Link]

  • Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition. PubMed. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]

  • Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia. The Journal of Clinical Investigation. Available at: [Link]

  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug. Semantic Scholar. Available at: [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. Available at: [Link]

  • Covalent Inhibition in Drug Discovery. SciSpace. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218. PubChem. Available at: [Link]

  • Some examples of Src kinase inhibitors illustrating known lead compounds representative of purine-, pyrazolopyrimidine-, pyrrolopyrimidine-, and pyridopyrimidine-based templates. ResearchGate. Available at: [Link]

  • Pyrimidine | C4H4N2 | CID 9260. PubChem. Available at: [Link]

  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. PMC. Available at: [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • BcrAbl activity and growth inhibition IC50 values for TKI resistant... ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available at: [Link]

  • Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... ResearchGate. Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Researcher's Comparative Guide to Identifying Ether Linkages in Pyrimidines using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel pyrimidine derivatives is a critical step in the discovery pipeline. The introduction of an ether linkage to a pyrimidine core can significantly alter a compound's pharmacological properties, including its solubility, metabolic stability, and target-binding affinity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and accessible method for identifying key functional groups, yet the characteristic signals of an ether linkage within a pyrimidine scaffold can be subtle and often overlooked.

This guide provides an in-depth technical comparison to aid in the confident identification of ether linkages in pyrimidines using FTIR spectroscopy. We will examine the spectral features of a pyrimidine bearing ether groups and compare them against a similar structure lacking this functionality. Furthermore, we will contextualize the utility of FTIR by comparing it with alternative analytical techniques and provide actionable experimental protocols.

The Challenge of Identifying the Ether Linkage in Pyrimidines

The pyrimidine ring itself presents a complex vibrational landscape with characteristic C=C and C=N stretching modes appearing in the 1600-1450 cm⁻¹ region. Additionally, various substituents will introduce their own strong absorption bands, which can obscure the more subtle signals from an ether's C-O-C stretching vibrations.

Generally, the asymmetric C-O-C stretching of an ether produces a strong absorption band in the 1300-1000 cm⁻¹ region. For aryl alkyl ethers, two distinct and strong bands are typically observed: one for the aryl-O stretch around 1275-1200 cm⁻¹ and another for the alkyl-O stretch around 1050-1000 cm⁻¹. However, this region of the infrared spectrum, often referred to as the "fingerprint region," is typically crowded with numerous other vibrational modes, making definitive assignment challenging without a comparative analysis.

Comparative FTIR Analysis: 2,4-Dimethoxypyrimidine vs. 4-Methylpyrimidine

To illustrate the spectral signature of an ether linkage on a pyrimidine core, we will compare the FTIR spectrum of 2,4-dimethoxypyrimidine with that of 4-methylpyrimidine.

Core Structure Vibrations (Common to Both)

Both molecules will exhibit characteristic absorptions related to the pyrimidine ring. These include:

  • Aromatic C-H stretching: Weak to medium bands typically above 3000 cm⁻¹.

  • C=N and C=C ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.

  • Ring breathing and deformation modes: Multiple bands in the fingerprint region below 1400 cm⁻¹.

Distinctive Features of the Ether Linkage in 2,4-Dimethoxypyrimidine

The key differentiators in the spectrum of 2,4-dimethoxypyrimidine arise from the C-O-C ether linkages. Based on the spectrum available from ChemicalBook for 2,4-Dimethoxypyrimidine, we can anticipate strong absorptions that are absent in pyrimidines lacking this feature.

Conversely, the spectrum of 4-methylpyrimidine from the NIST WebBook will show the characteristic pyrimidine ring vibrations and those associated with the methyl group (C-H stretching and bending), but will lack the prominent C-O stretching bands.

Vibrational ModeExpected Wavenumber (cm⁻¹)2,4-Dimethoxypyrimidine4-Methylpyrimidine
Aromatic C-H Stretch> 3000PresentPresent
Aliphatic C-H Stretch (from -OCH₃)2950-2850PresentAbsent
C=N and C=C Ring Stretch1600-1450PresentPresent
Aryl-O Asymmetric Stretch ~1250 Strong Absorption Absent
Alkyl-O Symmetric Stretch ~1030 Strong Absorption Absent
Pyrimidine Ring Vibrations< 1400PresentPresent

This table is a generalized representation. Actual peak positions may vary based on the specific molecular environment and sample preparation.

The presence of two strong and distinct bands in the 1300-1000 cm⁻¹ region for 2,4-dimethoxypyrimidine, which are absent in the spectrum of 4-methylpyrimidine, provides compelling evidence for the ether linkages.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the reliability of your spectral data for comparative analysis, a standardized experimental protocol is essential. The following outlines a general procedure for obtaining an FTIR spectrum of a solid pyrimidine derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain a high-quality FTIR spectrum of a solid pyrimidine derivative for functional group analysis.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Solid sample of the pyrimidine derivative.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residual sample or solvent. Clean the crystal surface with a lint-free wipe lightly dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a uniform film of the sample on the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement will involve co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectral data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected if necessary.

    • Identify and label the key absorption bands, paying close attention to the 1300-1000 cm⁻¹ region for the characteristic C-O-C stretching vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

FTIR_Workflow start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process and Analyze Spectrum acquire_spectrum->process_data clean_up Clean ATR Crystal and Press process_data->clean_up end_node End clean_up->end_node

Caption: A generalized workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.

Alternative and Complementary Analytical Techniques

While FTIR is a valuable first-pass technique, its limitations in providing unambiguous structural information for complex molecules necessitate the use of complementary methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the definitive structural elucidation of ether-linked pyrimidines.

  • ¹H NMR: The protons on the carbon adjacent to the ether oxygen (e.g., the methyl protons in a methoxy group) will be deshielded and typically appear in the δ 3.5-4.5 ppm region. This provides a clear indication of the presence of an ether linkage.

  • ¹³C NMR: The carbon atom of the ether linkage will also exhibit a characteristic chemical shift. The carbon of an alkoxy group attached to an aromatic ring typically resonates in the δ 50-80 ppm range.

Analytical_Techniques FTIR FTIR Spectroscopy (Functional Group Identification) NMR NMR Spectroscopy (Definitive Structure) FTIR->NMR Confirms Functional Groups MassSpec Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MassSpec Validates Structure MassSpec->FTIR Corroborates Molecular Formula Compound Ether-Linked Pyrimidine Compound->FTIR Compound->NMR Compound->MassSpec

Caption: Interplay of analytical techniques for the characterization of ether-linked pyrimidines.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and providing fragmentation patterns that can further support the proposed structure. For an ether-linked pyrimidine, characteristic fragmentation might involve the loss of the alkoxy group or cleavage of the ether bond, providing valuable structural clues.

Conclusion

FTIR spectroscopy serves as an efficient and informative initial step in the characterization of ether-linked pyrimidines. By conducting a comparative analysis against a non-ether-containing analogue, the characteristic asymmetric and symmetric C-O-C stretching vibrations in the 1300-1000 cm⁻¹ region can be confidently identified. However, for unambiguous structural confirmation, it is imperative to employ complementary techniques such as NMR spectroscopy and mass spectrometry. This integrated analytical approach ensures the rigorous and accurate characterization of novel pyrimidine-based compounds, a cornerstone of successful drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

A Senior Application Scientist's Guide to Elemental Analysis of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and drug development professionals working with brominated pyrimidines, the precise and accurate quantification of bromine is not merely an analytical task; it is a critical determinant of stoichiometry, purity, and ultimately, therapeutic efficacy and safety. The covalent incorporation of a bromine atom into a pyrimidine scaffold fundamentally alters the molecule's physicochemical properties, influencing everything from receptor binding affinity to metabolic stability. Consequently, the selection of an appropriate elemental analysis technique is a decision with significant downstream consequences.

This guide provides an in-depth comparison of the three principal analytical methodologies for bromine determination in pharmaceutical matrices: Combustion-Based Analysis , Inductively Coupled Plasma (ICP) Spectroscopy , and X-Ray Fluorescence (XRF) Spectroscopy . Moving beyond a simple recitation of specifications, this document delves into the fundamental principles, operational workflows, and performance characteristics of each technique. By explaining the causality behind experimental choices and emphasizing self-validating protocols through the use of Certified Reference Materials (CRMs), this guide equips the reader with the expertise to select the optimal method for their specific application, whether in early-stage discovery, process development, or stringent quality control environments.

Introduction: The Criticality of Bromine Quantification

Therefore, the analytical methods employed must be robust, accurate, and validated for purpose. This guide will compare the leading techniques, providing the data and insights necessary for an informed decision.

Core Analytical Techniques: A Head-to-Head Comparison

The choice of an analytical technique is a balance of sensitivity, accuracy, sample throughput, and the destructive nature of the method. Here, we dissect the most common and reliable methods for bromine analysis.

Combustion-Based Elemental Analysis

Combustion analysis is a classic, yet highly accurate and reliable, destructive technique for determining the elemental composition of organic compounds.

Fundamental Principle: The underlying principle is the complete and controlled combustion of the sample in an oxygen-rich atmosphere.[4] During this process, organically bound bromine is converted into hydrogen bromide (HBr). This resulting gas is then trapped in an aqueous absorbing solution and subsequently quantified by a suitable analytical finish, most commonly Ion Chromatography (IC).[4][5]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_quant Quantification A Weigh Sample (1-10 mg) B Encapsulate in Tin or Silver Foil A->B Encapsulation C Introduce into Combustion Furnace (~1000-1100 °C) B->C Autosampler Introduction D Pyrohydrolytic Combustion (O₂ Carrier Gas + H₂O Vapor) C->D Initiation E Gaseous Products (HBr, CO₂, H₂O, NOx) D->E Conversion F Trap HBr in Absorbing Solution E->F Gas Transfer G Inject Solution into Ion Chromatograph (IC) F->G Aliquot Injection H Separation of Br⁻ on Anion-Exchange Column G->H Elution I Detect Br⁻ via Conductivity Detector H->I Detection J Calculate %Br vs. Calibrated Standards I->J Data Processing

Detailed Experimental Protocol (Illustrative):

  • System Calibration: Calibrate the Ion Chromatography system using a series of certified bromide (Br⁻) aqueous standard solutions.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the brominated pyrimidine sample into a tin or silver capsule.

  • CRM Verification: Analyze a Certified Reference Material (CRM) with a known bromine concentration (e.g., a certified organobromine compound) to verify the system's accuracy. The result must fall within the certified tolerance range.

  • Combustion: Place the encapsulated sample into the autosampler of the combustion analyzer. The sample is dropped into a furnace heated to ~1100 °C in a stream of oxygen and water vapor.[5]

  • Absorption: The combustion gases are passed through an absorbing solution (e.g., a dilute hydrogen peroxide solution) to trap the resulting HBr as bromide ions.

  • Quantification: An aliquot of the absorption solution is automatically injected into the IC system for bromide quantification.

  • Data Analysis: The bromine content in the original sample is calculated based on the quantified bromide concentration, the volume of the absorbing solution, and the initial sample weight.

Scientist's Note: The use of pyrohydrolytic combustion, which involves adding water vapor to the oxygen stream, is crucial.[5] It ensures the quantitative conversion of all bromine species to HBr, preventing the formation of elemental bromine (Br₂) which is less efficiently trapped in standard absorbing solutions. This directly enhances the accuracy of the measurement.

Performance Characteristics:

  • Accuracy & Precision: Excellent, often considered the "gold standard" for bulk elemental analysis. Precision is typically characterized by a relative standard deviation (RSD) of <0.3%.

  • Sensitivity: While highly accurate for percent-level quantification, it is not ideal for trace analysis (ppm levels).

  • Throughput: Moderate. Modern automated systems can process samples in approximately 5-10 minutes each.

  • Limitations: The technique is destructive. It provides the total bromine content and does not distinguish between different bromine-containing species in a mixture.

Inductively Coupled Plasma (ICP) Spectroscopy

ICP techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful tools for elemental analysis, offering exceptionally low detection limits.

Fundamental Principle: ICP-based methods require the sample to be introduced as a liquid aerosol into a high-temperature argon plasma (~6,000-10,000 K). The intense heat desolvates, atomizes, and ionizes the sample. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which are measured. In ICP-MS, the resulting ions are extracted and separated by their mass-to-charge ratio for highly sensitive detection.[6][7]

Crucial Causality: The Sample Preparation Challenge. The primary challenge for analyzing organic compounds like brominated pyrimidines via ICP is the carbon-rich matrix.[8] Direct introduction can extinguish the plasma and cause severe spectral interferences. Therefore, a preparatory step to destroy the organic matrix is mandatory. Microwave-induced combustion (MIC) or high-pressure microwave digestion are the state-of-the-art methods for this purpose.[9][10][11]

Experimental Workflow (Featuring Microwave-Induced Combustion):

G cluster_prep Sample Preparation cluster_analysis Matrix Destruction cluster_quant Quantification A Weigh Sample (~50-500 mg) B Place in Quartz Holder with Absorbing Solution (e.g., NH₄OH) A->B Setup C Pressurize Vessel with Oxygen (20 bar) B->C Sealing D Microwave Ignition & Combustion (<30s) C->D Initiation E Reflux Step (5 min) D->E Analyte Absorption F Dilute Digested Solution to Final Volume E->F Final Preparation G Introduce Aerosol into Argon Plasma F->G Nebulization H Detect Br Isotopes (⁷⁹Br, ⁸¹Br) via Mass Spec G->H Ionization & Separation I Calculate Concentration vs. Calibrated Standards H->I Data Processing

Detailed Experimental Protocol (Illustrative for ICP-MS):

  • System Optimization: Tune the ICP-MS to monitor bromine isotopes (⁷⁹Br and ⁸¹Br), ensuring resolution is sufficient to avoid polyatomic interferences (e.g., from ArCl⁺).

  • Sample Preparation: Accurately weigh the sample (up to 500 mg) and place it in a quartz holder inside a pressurized microwave vessel containing an absorbing solution (e.g., 50 mmol L⁻¹ NH₄OH).[9][10]

  • CRM Digestion: Concurrently, prepare and digest a suitable CRM to validate the entire sample preparation and analysis workflow.

  • Digestion: Pressurize the vessel with oxygen (e.g., 20 bar) and initiate the microwave program. A rapid combustion event destroys the organic matrix. A subsequent reflux step ensures complete absorption of the analyte into the solution.[9]

  • Final Solution Preparation: Quantitatively transfer and dilute the resulting digest to a final volume with ultrapure water.

  • Analysis: Introduce the final solution into the ICP-MS. Quantify bromine against matrix-matched calibration standards.

Scientist's Note: The choice of absorbing solution is critical for analyte stability. Dilute ammonium hydroxide or ammonium carbonate are often preferred as they maintain a basic pH, preventing the loss of volatile HBr and ensuring the bromide ion remains stable in solution for accurate ICP-MS analysis.[9]

Performance Characteristics:

  • Accuracy & Precision: Very good, with accuracy better than 95% achievable when validated with CRMs.[9] Precision (RSD) is typically in the 1-5% range.

  • Sensitivity: Excellent. ICP-MS is the method of choice for trace and ultra-trace analysis, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

  • Throughput: Lower than other methods due to the extensive sample preparation required.

  • Limitations: Destructive. The complexity of the sample preparation can introduce sources of error if not meticulously controlled. High initial capital and operational costs.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a rapid, non-destructive elemental analysis technique that is particularly well-suited for screening and quality control applications.[6][12]

Fundamental Principle: The sample is irradiated with high-energy primary X-rays. This causes the ejection of inner-shell electrons from atoms in the sample. To regain stability, outer-shell electrons "drop" into the vacancies, emitting secondary X-rays with energies characteristic of each specific element. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample.[6]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_quant Quantification A Press Sample Powder into a Pellet C Place Sample in Spectrometer A->C Solid Sample B Or Place Powder/Liquid in Sample Cup with X-ray Transparent Film B->C Powder/Liquid Sample D Irradiate with Primary X-rays C->D Initiation E Detect Emitted Br Kα Fluorescent X-rays D->E Fluorescence F Correlate X-ray Intensity to Concentration via Calibration Curve E->F Data Processing

Detailed Experimental Protocol (Illustrative):

  • Calibration: Create a calibration curve by analyzing a series of matrix-matched standards with known bromine concentrations. This is the most critical step for achieving accuracy.

  • Sample Preparation: For solid samples, press the finely ground powder into a consistent, flat pellet. This ensures a uniform sample density and surface, minimizing measurement artifacts.

  • CRM Verification: Analyze a CRM that closely matches the sample matrix to validate the calibration and the overall method.

  • Analysis: Place the sample pellet into the XRF spectrometer.

  • Data Acquisition: Initiate the measurement. The instrument automatically exposes the sample to X-rays and records the fluorescent spectrum.

  • Quantification: The instrument's software uses the pre-established calibration to calculate the bromine concentration from the measured Br Kα peak intensity.

Scientist's Note: For XRF, achieving accuracy is critically dependent on mitigating matrix effects. The sample matrix (the other elements present, like C, H, N, O) can absorb both the primary and fluorescent X-rays, affecting the measured intensity. Therefore, it is imperative that calibration standards are prepared in a matrix that is identical, or as close as possible, to the unknown samples. Using "substitute standard substances" can be a valid approach when a blank matrix is unavailable.[13]

Performance Characteristics:

  • Accuracy & Precision: Good, but highly dependent on the quality of the calibration and the management of matrix effects. Precision (RSD) is typically 1-5%. For pharmaceutical formulations, Br contents from 7-1564 ppm have been successfully assayed.[14]

  • Sensitivity: Moderate. Detection limits are typically in the low parts-per-million (ppm) range.[13]

  • Throughput: Excellent. Analysis times are very short, often on the order of seconds to a few minutes per sample, making it ideal for high-throughput screening.

  • Advantages: Non-destructive, minimal sample preparation, and ease of operation.[12]

Quantitative Performance Comparison

The selection of an analytical technique often comes down to a direct comparison of its performance metrics against the specific requirements of the research or quality control question at hand.

FeatureCombustion-Ion Chromatography (CIC)ICP-MS (with Microwave Digestion)X-Ray Fluorescence (XRF)
Primary Application Bulk elemental composition, PurityTrace elemental impurities, High sensitivityRapid screening, QC, Process monitoring
Principle Complete combustion, wet chemical detectionPlasma ionization, mass-to-charge separationX-ray induced atomic fluorescence
Destructive? YesYesNo
Typical Sample Size 1-10 mg50-500 mg0.1 - 5 g
Accuracy ExcellentVery GoodGood to Very Good
Precision (Typical %RSD) < 0.3%1-5%1-5%
Limit of Detection (LOD) ~0.01% (100 ppm)Low ppb to pptLow ppm[13]
Throughput Moderate (~5-10 min/sample)Low (hours including digestion)High (<2 min/sample)
Matrix Effects LowModerate (managed by digestion)High (requires matrix-matched calibration)
Capital Cost ModerateHighModerate to High

Method Validation and the Role of Certified Reference Materials

Regardless of the chosen technique, the protocol must be a self-validating system. This is mandated by regulatory bodies like the USP and is a cornerstone of good scientific practice.[15][16][17] The trustworthiness of any result hinges on a robust validation protocol.

Trustworthiness through Validation: According to USP General Chapter <233>, any procedure for elemental analysis must be validated for parameters such as accuracy, precision, specificity, and robustness.[15][16]

  • Accuracy: This is demonstrated by performing spike recovery studies. A known quantity of a bromine standard is added to the sample matrix before any preparation steps. The recovery of this spike must fall within an acceptable range (e.g., 85-115%).[15]

  • Precision: Assessed by repeatedly analyzing the same homogenous sample. The relative standard deviation (RSD) of the results must be within specified limits.

  • Role of CRMs: Certified Reference Materials are indispensable tools for ensuring trustworthiness.[18] These are materials with a certified concentration and uncertainty for the analyte of interest. Analyzing a CRM as if it were an unknown sample provides an independent verification of the entire analytical process—from sample preparation to final measurement. A successful CRM analysis, where the result falls within the certified range, provides objective evidence that the method is performing correctly.[19] The availability of CRMs for halogens can be limited, making proper method validation even more critical.[19]

Conclusion and Recommendations

The selection of an elemental analysis standard for brominated pyrimidines is not a one-size-fits-all decision. It requires a careful consideration of the analytical objective.

  • For definitive stoichiometric confirmation and purity assessment of a new chemical entity or active pharmaceutical ingredient (API), the high accuracy and precision of Combustion-Ion Chromatography make it the superior choice.

  • For the quantification of trace brominated impurities or for studies requiring the utmost sensitivity, ICP-MS following a complete matrix-destruction sample preparation method is unparalleled.

  • For rapid, high-throughput screening in a process chemistry setting, for at-line quality control, or for analyzing finished dosage forms where non-destructive analysis is advantageous, XRF offers an excellent combination of speed and adequate sensitivity.

Ultimately, the responsibility lies with the scientist to select the appropriate tool and rigorously validate its performance for the specific sample matrix and concentration range of interest. By understanding the fundamental principles and inherent trade-offs of each technique, researchers can generate data that is not only accurate but also defensible, ensuring the integrity of their drug development programs.

References

  • Title: Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

  • Title: Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Source: Agilent Technologies URL: [Link]

  • Title: 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect Source: International Journal of Electrochemical Science URL: [Link]

  • Title: Analytical methods for the determination of halogens in bioanalytical sciences: a review Source: Bioanalysis URL: [Link]

  • Title: X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac Source: PubMed URL: [Link]

  • Title: Bromination of Pyrimidines: A Simple Inexpensive Method Source: ResearchGate URL: [Link]

  • Title: Accurate determination of bromine and iodine in medicinal plants by inductively coupled plasma-mass spectrometry after microwave-induced combustion Source: ResearchGate URL: [Link]

  • Title: Three useful bromimetric methods for the determination of salbutamol sulfate Source: PubMed URL: [Link]

  • Title: Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES Source: Spectroscopy Online URL: [Link]

  • Title: [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] Source: PubMed URL: [Link]

  • Title: Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: ResearchGate URL: [Link]

  • Title: An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) Source: PMC - NIH URL: [Link]

  • Title: <233> ELEMENTAL IMPURITIES—PROCEDURES Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Test Method for Total Halogen Content in Base Materials Source: Global Electronics Association (IPC) URL: [Link]

  • Title: Organic CRM Source: CPAChem Products URL: [Link]

  • Title: Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review Source: PubMed URL: [Link]

  • Title: X-Ray Fluorescence Analysis for Total Bromine Tracking in the Vadose Zone: Results for Mnsara, Morocco Source: ResearchGate URL: [Link]

  • Title: Process for bromination of pyrimidine Source: Google Patents URL
  • Title: Organic Certified Reference Materials Source: ESSLAB URL: [Link]

  • Title: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin Source: ResearchGate URL: [Link]

  • Title: Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis Source: News-Medical URL: [Link]

  • Title: Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Analytical methods for the determination of halogens in bioanalytical sciences: A review Source: National Center for Biotechnology Information URL: [Link]

  • Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Source: Agilent Technologies URL: [Link]

  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: RSC Publishing URL: [Link]

  • Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> Source: Spectroscopy Online URL: [Link]

  • Title: Certified Reference Materials (CRM) Source: FUJIFILM Wako Chemicals U.S.A. Corporation URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-(3-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

Immediate Action Required: 4-(3-Bromophenoxy)pyrimidine contains a bromine atom covalently bonded to an aryl ether framework. Consequently, it must be classified and disposed of as Halogenated Organic Waste .

Critical Prohibition: Do NOT mix this compound (or solutions containing it) with non-halogenated solvents (e.g., pure acetone, methanol, or ethanol waste streams).[1] Doing so contaminates the entire non-halogenated volume, forcing the facility to reclassify the bulk waste as halogenated, which significantly increases disposal costs and complicates incineration protocols due to acid gas generation.

Hazard Profile & Chemical Causality

To manage this chemical safely, one must understand the specific hazards dictated by its molecular structure.

FeatureChemical BasisOperational Implication
Halogen Content Bromine (Br) substituent on the phenoxy ring.[2]Mandatory Segregation: Upon incineration, bromine generates hydrogen bromide (HBr), a corrosive acid gas. This requires incinerators equipped with specific caustic scrubbers. It cannot be used for standard "fuel blending" waste recovery.
Stability Ether Linkage (R-O-Ar) and Pyrimidine Ring .High Stability: This molecule is not water-reactive or pyrophoric. It does not require quenching (unlike acid chlorides or organolithiums). It is stable under ambient conditions.[3]
Toxicity Pyrimidine Pharmacophore .[4]Bioactivity: Pyrimidines are common kinase inhibitor scaffolds. Treat as a potential bioactive/toxic agent (H302, H315, H319). Double-gloving is recommended.

Waste Compatibility Matrix

Before disposal, ensure the receiving container does not contain incompatible classes.

Chemical ClassCompatibilityInteraction Risk
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents for disposal.
Non-Halogenated Solvents (Acetone, MeOH)Compatible (Chemically) Safe to mix chemically, but logistically prohibited as it misclassifies the waste stream.
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Potential for exothermic oxidation of the organic framework.
Strong Acids (Conc. H₂SO₄)Caution Pyrimidine nitrogen can protonate; generally safe but heat may be generated.

Step-by-Step Disposal Protocol

Phase A: Preparation & Solubilization

Context: Most EH&S (Environmental Health & Safety) protocols prefer liquid waste over solid waste for organic intermediates to facilitate pumping and incineration.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Handle in a fume hood.

  • State Assessment:

    • If Solid: Dissolve the solid residue in a minimal amount of a halogenated solvent (e.g., Dichloromethane or Chloroform).

    • If Solution: Ensure the solvent carrier is compatible with the Halogenated Waste stream.[5][6]

  • Rinsing: Triple-rinse the original vessel with the halogenated solvent. Add these rinsates to the waste solution.

Phase B: Container Selection & Transfer
  • Vessel Choice: Use a High-Density Polyethylene (HDPE) carboy or a chemically resistant glass bottle (amber preferred).

    • Why HDPE? It is resistant to physical shock and broad chemical attack.

  • Transfer: Funnel the solution into the container designated "HALOGENATED WASTE."

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion due to temperature changes.

Phase C: Labeling & Documentation[3][6]
  • Constituent Listing: clearly write "4-(3-Bromophenoxy)pyrimidine" on the hazardous waste tag.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Halogen Declaration: Ensure the "Contains Halogens" or "Halogenated" box is explicitly checked. This is the primary sorting signal for waste technicians.

Operational Decision Tree

The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) and standard laboratory safety protocols.

DisposalWorkflow Start Waste Generation: 4-(3-Bromophenoxy)pyrimidine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid Dissolve Dissolve in Halogenated Solvent (DCM or Chloroform) SolidPath->Dissolve SolventCheck Is the carrier solvent Halogenated? LiquidPath->SolventCheck SelectContainer Select Container: 'HALOGENATED ORGANIC WASTE' Dissolve->SelectContainer NonHaloWarning CRITICAL STOP: Do NOT pour into Non-Halogenated Carboy. This will contaminate the stream. SolventCheck->NonHaloWarning No (e.g., Acetone) SolventCheck->SelectContainer Yes (e.g., DCM) NonHaloWarning->SelectContainer Re-classify mixture as Halogenated Labeling Labeling: 1. List full chemical name 2. Check 'Toxic' & 'Irritant' 3. Check 'Contains Halogens' SelectContainer->Labeling Final Ready for EH&S Pickup Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of brominated pyrimidine waste. Note the critical checkpoint preventing contamination of non-halogenated streams.

Emergency Procedures (Spills)

  • Minor Spill (<100 mL):

    • Evacuate the immediate area of unnecessary personnel.

    • Cover the spill with an absorbent material (vermiculite or specific organic spill pads).

    • Sweep up the absorbent and place it in a sealed bag or jar.

    • Label this solid waste as "Halogenated Solids (Debris)" .

  • Skin Contact:

    • Immediately wash with soap and copious amounts of water for 15 minutes.

    • Remove contaminated clothing.[4][7][8]

    • Seek medical attention if irritation persists (refer to SDS Section 4).

References

  • US Environmental Protection Agency (EPA). (2024). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846 Test Methods for Evaluating Solid Waste. [Link]

  • Carl Roth GmbH. (2023).[7] Safety Data Sheet: 4-Methoxyphenol (Analogous Ether Handling). [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Bromophenoxy)pyridine. [Link]

  • Oregon State University EH&S. (2018). Hazardous Waste Reduction and Segregation Guidelines. [Link]

  • Cole-Parmer. (2024).[4] Chemical Compatibility Database. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenoxy)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.